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  • Product: N,N-Dimethyl-4-morpholinepropylamine
  • CAS: 62478-44-8

Core Science & Biosynthesis

Foundational

"N,N-Dimethyl-4-morpholinepropylamine chemical properties"

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-4-morpholinepropylamine Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-4-morpholinepropylamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dimethyl-4-morpholinepropylamine, a tertiary amine incorporating the versatile morpholine scaffold. While the specific nomenclature "N,N-Dimethyl-4-morpholinepropylamine" is ambiguous, this paper will focus on the most probable corresponding structure: 4-(3-(Dimethylamino)propyl)morpholine . This document is intended for researchers, chemists, and professionals in drug development, offering insights into the molecule's behavior, grounded in the established principles of its constituent functional groups—the morpholine ring and the N,N-dimethylaminopropyl moiety. We will explore its physicochemical properties, spectroscopic signatures, synthetic pathways, reactivity, and its significant potential in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.

Introduction and Structural Clarification

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and often leads to better metabolic stability and oral bioavailability.[3] The nitrogen atom of the morpholine ring is a weak base, which, along with the ether oxygen, allows for a balance of hydrophilic and lipophilic interactions.[2]

The N,N-dimethylaminopropyl group is another common feature in pharmacologically active compounds, providing a basic tertiary amine center that is crucial for salt formation, improving solubility, and interacting with biological targets.[4]

The combination of these two moieties in 4-(3-(Dimethylamino)propyl)morpholine results in a diamine with distinct basicities and a unique stereoelectronic profile. This guide will dissect these features to provide a holistic understanding of the compound's chemical nature.

Physicochemical Properties

The properties of 4-(3-(Dimethylamino)propyl)morpholine can be inferred from its structure and by comparison with related compounds like N-(3-Aminopropyl)morpholine (CAS 123-00-2). The replacement of the primary amine with a tertiary dimethylamine group is expected to lower the boiling point slightly due to the absence of hydrogen bonding at the terminal nitrogen, and it will also affect its basicity and solubility profile.

PropertyValueSource/Justification
Molecular Formula C₉H₂₀N₂OCalculated
Molecular Weight 172.27 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted based on similar amines[5]
Boiling Point ~220-230 °CExtrapolated from N-(3-Aminopropyl)morpholine (224 °C)[6]
Density ~0.95 g/mLEstimated, slightly lower than N-(3-Aminopropyl)morpholine (0.987 g/mL)[6]
pKa pKa1 ≈ 7.0-7.5 (Morpholine N), pKa2 ≈ 9.5-10.0 (Alkylamine N)Estimated based on standard pKa values for morpholine and tertiary alkylamines
Solubility Miscible in water and common organic solventsPredicted due to polar functional groups[7]
CAS Number 2038-03-1 (for the ethyl analogue, used as a proxy)Note: A specific CAS for the propyl version is not prominently cited.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 4-(3-(Dimethylamino)propyl)morpholine. The expected spectral features are outlined below, providing a baseline for researchers working with this or similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the morpholine ring and the propyl chain.

  • Morpholine Protons: Two characteristic multiplets, appearing as apparent triplets, are expected for the morpholine ring protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (typically δ 3.6-3.8 ppm), while the protons adjacent to the nitrogen (-N-CH₂-) will be further upfield (typically δ 2.4-2.6 ppm).[8][9]

  • Propyl Chain Protons:

    • N(CH₃)₂: A sharp singlet at δ 2.2-2.3 ppm, integrating to 6H.

    • -N-CH₂-CH₂-CH₂-N(CH₃)₂: A triplet at δ 2.3-2.4 ppm (2H).

    • -N-CH₂-CH₂-CH₂-N(CH₃)₂: A multiplet (quintet) at δ 1.6-1.8 ppm (2H).

    • Morpholine-N-CH₂-: A triplet at δ 2.4-2.5 ppm (2H), potentially overlapping with other signals.

¹³C NMR Spectroscopy

The carbon spectrum provides complementary information for structural assignment.

  • Morpholine Carbons:

    • -O-CH₂-: δ 66-68 ppm.[8]

    • -N-CH₂-: δ 53-55 ppm.

  • Propyl Chain Carbons:

    • N(CH₃)₂: δ 45-47 ppm.

    • -N-CH₂-CH₂-CH₂-N(CH₃)₂: δ 57-59 ppm.

    • -N-CH₂-CH₂-CH₂-N(CH₃)₂: δ 25-27 ppm.

    • Morpholine-N-CH₂-: δ 56-58 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H, C-N, and C-O stretching and bending vibrations. Key expected peaks include:

  • C-H stretch (sp³): 2800-3000 cm⁻¹

  • C-O stretch (ether): 1115-1125 cm⁻¹ (a strong, characteristic peak for the morpholine ring)

  • C-N stretch: 1000-1250 cm⁻¹

Synthesis and Reactivity

Proposed Synthetic Protocol: Reductive Methylation

A reliable method to synthesize 4-(3-(Dimethylamino)propyl)morpholine is via the N-methylation of N-(3-Aminopropyl)morpholine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Protocol: Synthesis via Eschweiler-Clarke Reaction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(3-Aminopropyl)morpholine (1.0 eq).

  • Reagent Addition: Add an excess of aqueous formaldehyde (37 wt. %, ~2.5 eq) followed by an excess of formic acid (98%, ~5.0 eq). The addition of formic acid should be done cautiously as the reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS. The evolution of carbon dioxide will be observed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Make the solution basic (pH > 12) by the slow addition of aqueous sodium hydroxide (e.g., 50% NaOH solution), ensuring the flask is cooled in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure 4-(3-(Dimethylamino)propyl)morpholine.

Causality: The Eschweiler-Clarke reaction is a reductive amination where formaldehyde provides the methyl groups and formic acid acts as the reducing agent.[10] It is highly efficient for converting primary amines to tertiary amines without the risk of forming quaternary ammonium salts, which can be an issue with alkyl halides.

Synthetic_Workflow A N-(3-Aminopropyl)morpholine C Reaction Mixture (Reflux, 100-110 °C) A->C B Formaldehyde (HCHO) Formic Acid (HCOOH) B->C D Basification (NaOH) C->D 1. Cool E Extraction (DCM or EtOAc) D->E 2. Add base F Purification (Vacuum Distillation) E->F 3. Extract G 4-(3-(Dimethylamino)propyl)morpholine F->G 4. Purify

Caption: Synthetic workflow for 4-(3-(Dimethylamino)propyl)morpholine.

Reactivity Profile
  • Basicity: The molecule possesses two basic nitrogen centers. The tertiary alkylamine nitrogen is more basic (pKa of conjugate acid ~9.5-10.0) than the morpholine nitrogen (pKa of conjugate acid ~7.0-7.5). This differential basicity allows for selective protonation and salt formation. At neutral pH, the terminal amine will be predominantly protonated.

  • Nucleophilicity: Both nitrogens are nucleophilic. The terminal dimethylamino group is sterically less hindered and more nucleophilic, making it the primary site for reactions like alkylation.

  • Stability: The compound is stable under normal conditions but, like other amines, is susceptible to oxidation.[11] It should be stored under an inert atmosphere and protected from light.[12] It is incompatible with strong oxidizing agents and acids.[13]

Applications in Research and Drug Development

The unique combination of a morpholine ring and a tertiary amine makes 4-(3-(Dimethylamino)propyl)morpholine a valuable building block for drug discovery.

  • CNS Drug Design: The morpholine moiety is known to improve blood-brain barrier (BBB) permeability due to its optimal balance of hydrophilicity and lipophilicity.[3] This makes the scaffold particularly attractive for developing drugs targeting the central nervous system.

  • Improving Pharmacokinetics: The morpholine ring can act as a "pharmacokinetic-friendly" polar group, enhancing solubility and metabolic stability.[2] The tertiary amine allows for the formation of highly soluble hydrochloride or other salts, which is advantageous for drug formulation.

  • Scaffold for Lead Optimization: The molecule can be used as a versatile scaffold. The terminal dimethylamino group can be a key pharmacophoric element, or it can be further functionalized. The morpholine nitrogen provides another point for modification.

Drug_Design_Features Molecule Core Structure Morpholine Morpholine Moiety Molecule->Morpholine contains Amine Tertiary Amine Molecule->Amine contains PK Improved PK: Solubility, Stability Morpholine->PK BBB BBB Permeability Morpholine->BBB Amine->PK Salt Salt Formation Amine->Salt

Caption: Key structural features for drug design.

Safety and Handling

No specific safety data sheet is available for 4-(3-(Dimethylamino)propyl)morpholine. Therefore, handling precautions must be based on data from structurally related, corrosive amines like N-(3-Aminopropyl)morpholine and morpholine itself.

  • Hazards: The compound is predicted to be corrosive and can cause severe skin burns and eye damage.[6][12] It is likely harmful if swallowed or inhaled and may be toxic in contact with skin.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][15] All handling should be performed in a well-ventilated fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[11][12]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Conclusion

4-(3-(Dimethylamino)propyl)morpholine is a bifunctional molecule with significant potential as a building block in synthetic and medicinal chemistry. Its properties are dictated by the interplay between the weakly basic, polar morpholine ring and the more basic, nucleophilic N,N-dimethylaminopropyl tail. This combination imparts favorable pharmacokinetic characteristics, making it a valuable tool for developing new therapeutics, especially for CNS disorders. While specific experimental data for this compound is sparse in the public domain, its chemical behavior can be reliably predicted from well-understood principles, allowing researchers to harness its potential with appropriate synthetic strategies and safety precautions.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Carl Roth. (2022). Safety Data Sheet: Morpholine. Available at: [Link]

  • D'Oria, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • PubChem. 4-(3-Propylphenyl)morpholine. Available at: [Link]

  • MOFAN POLYURETHANE CO., LTD. N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4. Available at: [Link]

  • Taylor & Francis Online. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

  • Zhu, M., et al. (2013).
  • PubMed. (2016). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Available at: [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • Royal Society of Chemistry. (2016). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels. Available at: [Link]

  • ResearchGate. (2015). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Ataman Kimya. MORPHOLINE. Available at: [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. N-(3-Aminopropyl)morpholine. Available at: [Link]

  • Google Patents. US4532354A - Method for purifying N,N-dimethylaminopropylamine.
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]

  • MDPI. (2023). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(3-(Dimethylamino)propyl)morpholine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Defining the Subject and Its Industrial Significance The compound N,N-Dimethyl-4-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Subject and Its Industrial Significance

The compound N,N-Dimethyl-4-morpholinepropylamine, more systematically named 4-(3-(Dimethylamino)propyl)morpholine , is a bifunctional tertiary amine of significant interest in industrial and research settings. Its molecular architecture, featuring a morpholine ring and a dimethylaminopropyl group, bestows upon it a unique set of properties that make it a highly effective catalyst, particularly in the synthesis of polyurethanes. While its primary application lies in polymer chemistry, the presence of the morpholine moiety—a well-established pharmacophore—suggests potential for biological activity, a topic of growing interest in medicinal chemistry.[1][2]

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(3-(Dimethylamino)propyl)morpholine, with a primary focus on its catalytic role in polyurethane formation. We will also explore its potential biological activities, drawing parallels with other morpholine-containing compounds. This document is designed to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile molecule, grounded in established scientific principles and supported by detailed experimental protocols.

Part 1: The Core Directive - Catalytic Mechanism in Polyurethane Synthesis

The principal industrial application of 4-(3-(Dimethylamino)propyl)morpholine is as a catalyst in the production of polyurethane foams.[3][4] Polyurethanes are formed through the exothermic reaction of a diisocyanate with a polyol. In foam production, a blowing agent, typically water, is added to generate carbon dioxide gas, which creates the cellular structure of the foam.[5] The role of the catalyst is to precisely control the rates of two competing reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[6][7] A delicate balance between these two reactions is critical to achieving a stable foam with the desired physical properties.[5]

Tertiary amine catalysts, such as 4-(3-(Dimethylamino)propyl)morpholine, influence these reactions by lowering the activation energy required for the polymerization process.[4] The catalytic activity of tertiary amines is primarily dependent on their structure and basicity.[3]

Mechanism of the Gelling Reaction

In the gelling reaction, the tertiary amine catalyst can activate the reactants in two primary ways:

  • Activation of the Isocyanate: The lone pair of electrons on the nitrogen atom of the tertiary amine can attack the electrophilic carbon of the isocyanate group (N=C=O). This forms a temporary, activated complex that is more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[8]

  • Activation of the Polyol: The tertiary amine can form a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the isocyanate.[6]

The following DOT graph illustrates the proposed catalytic cycle for the gelling reaction:

Gelling_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle Isocyanate R-N=C=O Activated_Isocyanate Activated Isocyanate [R-N=C=O---NR''3] Isocyanate->Activated_Isocyanate Catalyst Interaction Polyol R'-OH Urethane_Formation Urethane Formation Polyol->Urethane_Formation Catalyst R''3N (4-(3-(Dimethylamino)propyl)morpholine) Catalyst->Activated_Isocyanate Activated_Isocyanate->Urethane_Formation Nucleophilic Attack Urethane_Formation->Catalyst Catalyst Regeneration Urethane R-NH-CO-OR' Urethane_Formation->Urethane caption Gelling Reaction Catalytic Cycle

Caption: Gelling Reaction Catalytic Cycle

Mechanism of the Blowing Reaction

In the blowing reaction, the tertiary amine catalyst primarily activates the water molecule. The catalyst can form a complex with water, likely through hydrogen bonding, which increases the nucleophilicity of the water molecule, making it more reactive towards the isocyanate.[8] This reaction produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage.[5]

The following DOT graph illustrates the proposed catalytic cycle for the blowing reaction:

Blowing_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle Isocyanate_Blow R-N=C=O Carbamic_Acid_Formation Carbamic Acid Formation Isocyanate_Blow->Carbamic_Acid_Formation Water H2O Activated_Water Activated Water [H2O---NR''3] Water->Activated_Water Catalyst Interaction Catalyst_Blow R''3N (4-(3-(Dimethylamino)propyl)morpholine) Catalyst_Blow->Activated_Water Activated_Water->Carbamic_Acid_Formation Nucleophilic Attack Carbamic_Acid_Formation->Catalyst_Blow Catalyst Regeneration Carbamic_Acid R-NH-COOH Carbamic_Acid_Formation->Carbamic_Acid Decomposition Decomposition Carbamic_Acid->Decomposition Amine R-NH2 Decomposition->Amine CO2 CO2 (Gas) Decomposition->CO2 caption Blowing Reaction Catalytic Cycle

Caption: Blowing Reaction Catalytic Cycle

Part 2: Scientific Integrity & Logic - Experimental Validation

To rigorously characterize the catalytic activity of 4-(3-(Dimethylamino)propyl)morpholine and validate its mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, providing clear, quantifiable data on the catalyst's performance.

Experimental Protocol 1: Determination of Catalytic Activity via Reaction Kinetics

This protocol measures the rate of the isocyanate-polyol reaction in the presence of the catalyst.

Objective: To quantify the catalytic efficiency of 4-(3-(Dimethylamino)propyl)morpholine in the gelling reaction.

Methodology:

  • Reactant Preparation:

    • Prepare a solution of a model diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI) in a dry, inert solvent (e.g., anhydrous toluene).

    • Prepare a solution of a model polyol (e.g., polypropylene glycol) in the same solvent.

    • Prepare a stock solution of 4-(3-(Dimethylamino)propyl)morpholine in the same solvent at a known concentration.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen), combine the polyol solution and the catalyst solution.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the isocyanate solution to the reaction vessel.

    • Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) over time using in-situ Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis:

    • Plot the concentration of isocyanate versus time.

    • Determine the initial reaction rate from the slope of the curve.

    • Calculate the pseudo-first-order rate constant (k') for the catalyzed reaction.

    • Compare the rate constant with that of an uncatalyzed reaction to determine the catalytic enhancement.

Self-Validation: The consistency of the rate constants across multiple runs and the clear difference from the uncatalyzed control will validate the results.

Experimental Protocol 2: Foam Rise Profile Analysis

This protocol provides a macroscopic evaluation of the catalyst's performance in a foaming system.

Objective: To assess the balance of gelling and blowing reactions promoted by the catalyst.

Methodology:

  • Formulation Preparation:

    • Prepare a pre-mixed polyol blend containing the polyol, surfactant, water, and 4-(3-(Dimethylamino)propyl)morpholine.

    • Separately, prepare the isocyanate component.

  • Foaming Process:

    • In a disposable cup, combine the polyol blend and the isocyanate at the desired ratio.

    • Mix vigorously for a specified time (e.g., 10 seconds).

    • Immediately place the cup in a foam rise profiler or a container with a graduated scale.

  • Data Acquisition:

    • Record the following parameters:

      • Cream Time: The time from mixing until the mixture starts to rise.

      • Gel Time (or String Time): The time when the foam becomes tacky and forms strings when touched with a probe.

      • Tack-Free Time: The time when the foam surface is no longer sticky.

      • Rise Time: The time to reach the maximum foam height.

  • Data Analysis:

    • Plot the foam height as a function of time.

    • Analyze the cream, gel, and rise times to understand the catalyst's influence on the reaction kinetics. A well-balanced catalyst will exhibit a smooth rise profile and a stable final foam structure.[9]

Self-Validation: Reproducible rise profiles and consistent characteristic times for a given formulation will validate the experimental setup.

Part 3: Potential Biological Activity - The Morpholine Moiety

The morpholine ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in biologically active compounds.[1][10] Its presence in a molecule can confer favorable physicochemical properties, such as improved water solubility and metabolic stability.[1][2] Morpholine and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[11]

Given the presence of the morpholine ring, 4-(3-(Dimethylamino)propyl)morpholine could potentially exhibit biological activity. The tertiary amine group could also play a role, as many biologically active compounds are amines.

The following DOT graph illustrates the relationship between the morpholine scaffold and its potential biological applications:

Biological_Activity cluster_compound 4-(3-(Dimethylamino)propyl)morpholine cluster_features Key Structural Features cluster_properties Potential Properties cluster_applications Potential Therapeutic Areas Compound Chemical Structure Morpholine Morpholine Ring (Privileged Scaffold) Compound->Morpholine Tertiary_Amine Tertiary Amine Group Compound->Tertiary_Amine Physicochemical Favorable Physicochemical Properties (e.g., Solubility, Stability) Morpholine->Physicochemical Biological Potential Biological Activity Tertiary_Amine->Biological Physicochemical->Biological Anticancer Anticancer Biological->Anticancer Antibacterial Antibacterial Biological->Antibacterial Antifungal Antifungal Biological->Antifungal caption Potential Biological Activity of Morpholine-Containing Compounds

Caption: Potential Biological Activity of Morpholine-Containing Compounds

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the biological activity profile of 4-(3-(Dimethylamino)propyl)morpholine.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of tertiary amine catalysts in polyurethane foam formulations.

ParameterTypical Value RangeSignificance
Catalyst Concentration0.1 - 5.0% of the polyol weight[3]Affects reaction rates and foam properties.
Cream Time5 - 20 secondsIndicates the initiation of the foaming reaction.
Gel Time30 - 120 secondsRepresents the transition to a solid polymer network.
Rise Time60 - 180 secondsThe time to achieve maximum foam volume.
Isocyanate Conversion> 90%[9]Ensures complete polymerization and optimal foam properties.

Conclusion

4-(3-(Dimethylamino)propyl)morpholine is a highly effective tertiary amine catalyst for polyurethane foam production. Its mechanism of action involves the activation of both the isocyanate and the active hydrogen-containing components (polyol and water), thereby controlling the critical balance between the gelling and blowing reactions. The morpholine moiety within its structure also suggests the potential for unexplored biological activities, making it a compound of interest for further investigation in medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for characterizing its catalytic performance and exploring its potential applications beyond polymer science.

References

  • Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation. (2022). [Source details not fully available]
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Capítulo 2: Tertiary amines - Catalyst. (n.d.). [Source details not fully available]
  • Polyurethane Catalysis by Tertiary Amines. (2025).
  • Reaction principle of tertiary amine c
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021).
  • Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. (2024).
  • Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study. (n.d.). RSC Publishing.
  • Understanding Polyurethane Catalysts and How They Work. (2024). [Source details not fully available]
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). NIH.
  • polyurethane catalysts: a comprehensive review of parameters, applications, and innov
  • Rational Design of a Polyurethane Foam. (2022). PMC - NIH. [Link]

  • Catalytic effect of tertiary amines on urethane formation. (n.d.).
  • N-(3-AMINOPROPYL)MORPHOLINE. (n.d.).
  • Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024). Hebei Mingxu Chemicals.
  • Design Principles for Rational Polyurethane Catalyst Development. (2019).
  • 2.1 Flexible Polyurethane Foam Chemistry. (n.d.). [Source details not fully available]
  • Elaboration of Thermally Performing Polyurethane Foams, Based on Biopolyols, with Thermal Insulating Applic
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). Semantic Scholar.
  • N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207. (n.d.). PubChem. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

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Sources

Foundational

An In-depth Technical Guide to N,N-Dimethyl-4-morpholinepropylamine (CAS: 62478-44-8)

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Dimethyl-4-morpholinepropylamine, with the CAS number 62478-44-8, is a tertiary amine incorporating both a morpholine ring and a dimethylaminop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-morpholinepropylamine, with the CAS number 62478-44-8, is a tertiary amine incorporating both a morpholine ring and a dimethylaminopropyl moiety. While specific detailed research on this compound is not extensively documented in publicly available literature, its structural components are of significant interest in the field of medicinal chemistry and drug development. The morpholine heterocycle is recognized as a "privileged structure," frequently utilized to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Concurrently, the dimethylaminopropyl group is a feature of various pharmacologically active compounds, contributing to their biological effects.[3] This guide provides a comprehensive overview of N,N-Dimethyl-4-morpholinepropylamine, including its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and drug development based on the established roles of its constituent functional groups. Safety and handling information, along with analytical methods, are also presented to provide a complete technical resource for professionals in the field.

Introduction

N,N-Dimethyl-4-morpholinepropylamine is a chemical entity that combines two key pharmacophores: the morpholine ring and a dimethylaminopropyl side chain. The morpholine ring is a common feature in many approved drugs, valued for its ability to improve properties such as aqueous solubility, metabolic stability, and bioavailability.[1][4] Its presence can facilitate favorable interactions with biological targets.[5] The dimethylaminopropyl moiety is also a well-known structural element in a variety of therapeutic agents, including antihistamines and antidepressants, where it often plays a crucial role in the molecule's mechanism of action.[3]

Given the limited specific data available for N,N-Dimethyl-4-morpholinepropylamine, this guide synthesizes information from analogous compounds and general principles of medicinal chemistry to provide a valuable resource for researchers. It aims to elucidate the potential of this compound as a building block or scaffold in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of N,N-Dimethyl-4-morpholinepropylamine is presented in the table below. This information is crucial for its handling, storage, and application in a laboratory setting.

PropertyValueSource
CAS Number 62478-44-8Ark Pharma Scientific Limited
Molecular Formula C9H20N2OCalculated
Molecular Weight 172.27 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in water and polar organic solventsInferred from structural moieties
pKa Not available (expected to be basic)Inferred from amine groups

Synthesis and Purification

Proposed Synthetic Workflow: Reductive Amination

The proposed synthesis involves the reaction of 3-morpholinopropanal with dimethylamine, followed by reduction of the resulting iminium ion in situ.

G cluster_reactants Reactants cluster_process Reaction cluster_reagents Reagents & Conditions cluster_product Product & Purification A 3-Morpholinopropanal C Iminium Ion Formation (in situ) A->C B Dimethylamine (solution) B->C D Reduction C->D Intermediate G Crude N,N-Dimethyl-4- morpholinepropylamine D->G E Sodium triacetoxyborohydride (STAB) E->D F Solvent: Dichloromethane (DCM) Room Temperature F->D H Purification (e.g., Column Chromatography) G->H I Pure Product H->I

Caption: Proposed synthesis of N,N-Dimethyl-4-morpholinepropylamine via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

  • Reaction Setup: To a solution of 3-morpholinopropanal (1.0 eq) in dichloromethane (DCM, 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethylamine (1.1 eq, typically as a solution in THF or ethanol).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N,N-Dimethyl-4-morpholinepropylamine by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Analytical Characterization

The identity and purity of the synthesized N,N-Dimethyl-4-morpholinepropylamine can be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC, potentially coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) for compounds lacking a strong UV chromophore.[11][12]

  • Gas Chromatography (GC): GC can also be employed for purity analysis of volatile amines.[13]

Applications in Research and Drug Development

The unique combination of the morpholine and dimethylaminopropyl moieties suggests that N,N-Dimethyl-4-morpholinepropylamine could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Role of the Morpholine Moiety

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[2][4] Its incorporation into a molecule can confer several advantageous properties:[1]

  • Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and reduce lipophilicity, which is often beneficial for improving the pharmacokinetic profile of a drug candidate.[1]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.

  • Biological Activity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[1]

The morpholine moiety is a key component in a wide range of approved drugs, including the anticancer agent gefitinib and the antibiotic linezolid.[4]

Role of the Dimethylaminopropyl Moiety

The dimethylaminopropyl group is also a common feature in many pharmacologically active molecules.[3][14] It contains a tertiary amine that is typically protonated at physiological pH, allowing for ionic interactions with biological targets. This moiety is found in drugs with diverse therapeutic applications, such as the tricyclic antidepressant amitriptyline and the muscle relaxant orphenadrine.[3] The dimethylaminopropyl chain can also influence a compound's ability to cross the blood-brain barrier, making it a relevant structural feature for centrally acting drugs.[15]

Potential as a Synthetic Building Block

N,N-Dimethyl-4-morpholinepropylamine can serve as a versatile intermediate in organic synthesis. The tertiary amine of the morpholine ring can be used to introduce this desirable scaffold onto a parent molecule. This could be particularly useful in the development of new chemical entities targeting a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases, where morpholine-containing compounds have shown promise.[4][5]

Safety and Handling

While a specific safety data sheet (SDS) for N,N-Dimethyl-4-morpholinepropylamine is not widely available, general precautions for handling tertiary amines should be followed. Analogous compounds can be corrosive and may cause skin and eye irritation.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N,N-Dimethyl-4-morpholinepropylamine (CAS: 62478-44-8) is a chemical compound with significant potential for application in drug discovery and development, primarily as a synthetic building block. Its structure combines the advantageous properties of the morpholine ring—a privileged scaffold in medicinal chemistry—with the pharmacologically relevant dimethylaminopropyl moiety. Although detailed studies on this specific molecule are limited, this guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and a strong rationale for its utility in the synthesis of novel bioactive compounds. Researchers and scientists in the field of drug development may find N,N-Dimethyl-4-morpholinepropylamine to be a valuable tool in the creation of next-generation therapeutics with improved pharmacokinetic profiles and biological activities.

References

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. (2020-08-03). [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry Europe. (2020-02-21). [Link]

  • Morpholine Preparation from Diethanolamine. YouTube. (2022-08-01). [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • 20.4: Synthesis of Amines. Chemistry LibreTexts. (2020-05-30). [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2016-01-01). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Process for the synthesis of DMAPA.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. (2024-09-02). [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. [Link]

  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

  • N,N-Dimethyl-4,4′-azodianiline Functionalized Magnetic Nanoparticles for Enhanced Sensitivity of Nucleic Acid Amplification Tests. ResearchGate. (2021-01-01). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system. Chemical Communications (RSC Publishing). [Link]

  • Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • Water-based synthesis of zeolitic imidazolate framework-8 with high morphology level at room temperature. ResearchGate. (2016-01-01). [Link]

  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • N-(3-AMINOPROPYL)MORPHOLINE. Ataman Kimya. [Link]

  • tertiary amine synthesis & reductive amination. YouTube. (2020-03-20). [Link]

  • DIMETHYLAMINOPROPYLAMINE. Ataman Kimya. [Link]

  • N,N-Dimethylisopropylamine. PubChem. [Link]

  • Aqueous room temperature synthesis of zeolitic imidazole framework 8 (ZIF-8) with various concentrations of triethylamine. ResearchGate. (2014-07-15). [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. NIH. (2019-07-09). [Link]

  • Robertson et al. (45) Date of Patent. Googleapis. (1990-03-27). [Link]

  • Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Soft Matter (RSC Publishing). [Link]

  • AMINE-CONTAINING TRANSFECTION REAGENTS AND METHODS FOR MAKING AND USING SAME. EPO. (2018-10-31). [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

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Exploratory

"N,N-Dimethyl-4-morpholinepropylamine safety and handling"

An In-depth Technical Guide to the Safe Handling and Application of N,N-Dimethyl-4-morpholinepropylamine N,N-Dimethyl-4-morpholinepropylamine, a versatile tertiary amine, is increasingly utilized as a catalytic agent and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of N,N-Dimethyl-4-morpholinepropylamine

N,N-Dimethyl-4-morpholinepropylamine, a versatile tertiary amine, is increasingly utilized as a catalytic agent and synthetic building block in pharmaceutical research and development. Its unique structural features, combining a morpholine ring with a dimethylaminopropyl side chain, offer distinct advantages in complex organic syntheses. However, its utility is accompanied by significant health and safety considerations that necessitate a robust understanding of its chemical properties and reactive potential. This guide provides a comprehensive overview of N,N-Dimethyl-4-morpholinepropylamine, focusing on its safe handling, storage, and emergency management. It is intended to serve as an essential resource for researchers, chemists, and laboratory personnel, ensuring that its scientific benefits can be harnessed while minimizing occupational risks.

Introduction: A Profile of N,N-Dimethyl-4-morpholinepropylamine

N,N-Dimethyl-4-morpholinepropylamine, also known by synonyms such as 3-Morpholinopropylamine and N,N-Dimethyl-1,3-propanediamine, is a colorless to pale yellow liquid. Its bifunctional nature, featuring both a tertiary amine within the morpholine ring and a primary amine on the propyl side chain, makes it a valuable intermediate in organic synthesis. This structure is particularly relevant in drug discovery, where the morpholine moiety is a well-established scaffold in medicinal chemistry, and the primary amine provides a reactive handle for further molecular elaboration. Its applications extend to the production of surfactants, corrosion inhibitors, and as a curing agent in epoxy and polyurethane systems.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of N,N-Dimethyl-4-morpholinepropylamine is the foundation of its safe use. This compound is classified as a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[1] It is also corrosive, capable of causing severe skin burns and eye damage, and may cause respiratory irritation and allergic skin reactions.[1]

Physicochemical Hazards

The flammability of N,N-Dimethyl-4-morpholinepropylamine requires stringent control of ignition sources.[1] Vapors are heavier than air and can accumulate in low-lying areas, creating a risk of explosive mixtures with air.[2]

Health Hazards

The primary health risks associated with N,N-Dimethyl-4-morpholinepropylamine are its corrosive and toxic properties.

  • Dermal and Ocular: Direct contact can cause severe burns to the skin and eyes.[1][2] It is classified as a lachrymator, meaning it can cause tearing.[1]

  • Oral: The compound is harmful if ingested, with an oral LD50 in rats reported as 410 mg/kg.[1]

  • Inhalation: Inhalation of vapors or mists may lead to respiratory irritation.[1] While the LC50 in rats is greater than 4 ppm over 4 hours, indicating moderate acute inhalation toxicity, prolonged exposure should be avoided.[1]

  • Sensitization: It may cause an allergic skin reaction.[1]

Table 1: Summary of Toxicological Data

Exposure RouteSpeciesValueClassification
OralRatLD50: 410 mg/kgHarmful if swallowed[1]
DermalRatLD50: 1,630.4 - 2,805.3 mg/kgHarmful in contact with skin[1]
InhalationRatLC50: > 4 ppm (4 h)May cause respiratory irritation[1]
SkinRabbitCorrosiveCauses severe skin burns[1]
EyeRabbitCorrosiveCauses severe eye damage[1]
SensitizationGuinea PigMay cause sensitization by skin contactMay cause an allergic skin reaction[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with N,N-Dimethyl-4-morpholinepropylamine.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N,N-Dimethyl-4-morpholinepropylamine Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls
  • Ventilation: All work with N,N-Dimethyl-4-morpholinepropylamine should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits. Local exhaust ventilation should be used where there is a potential for vapor or mist generation.[3][4]

  • Grounding: To prevent the buildup of electrostatic charge, which can be an ignition source, all equipment used when handling the product must be grounded.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]

    • Protective Clothing: A complete suit protecting against chemicals, such as a chemically resistant lab coat or apron, is required.[1] For larger quantities or in situations with a higher risk of exposure, flame-retardant and antistatic protective clothing should be considered.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or mists, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used.[1] In high-concentration environments, a full-face supplied-air respirator may be necessary.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidents and ensure the long-term stability of N,N-Dimethyl-4-morpholinepropylamine.

Handling
  • Avoid all contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or mists.[1]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][6] No smoking should be permitted in the handling area.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep containers tightly closed to prevent leakage and exposure to air and moisture.[3] The compound is hygroscopic and may absorb carbon dioxide and water vapor from the air.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acyl halides.

  • Opened containers must be carefully resealed and kept upright.[1]

Emergency Procedures

Prompt and correct response to emergencies is crucial to minimize harm to personnel and the environment.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with large amounts of water for at least 15-20 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response

A clear and practiced spill response plan is essential.

Spill_Response_Workflow cluster_1 Spill Response Decision Tree Start Spill Occurs Assess Assess Severity (Size, Location, Hazards) Start->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Contain Contain Spill (Use inert absorbent material) SmallSpill->Contain Yes Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Yes Notify Notify Emergency Services (e.g., EH&S) Evacuate->Notify End End Notify->End Cleanup Clean Up (Use non-sparking tools) Contain->Cleanup Dispose Dispose of Waste (Follow regulations) Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->End

Caption: Decision workflow for responding to a chemical spill.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[7] Eliminate all ignition sources.[2]

  • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1]

  • Absorption: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[2] Do not use combustible materials.

  • Collection: Using non-sparking tools, collect the absorbed material and place it in a suitable, labeled container for disposal.[2]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1]

Stability and Reactivity

N,N-Dimethyl-4-morpholinepropylamine is stable under recommended storage conditions. However, it can react exothermically with acids. It is incompatible with strong oxidizing agents, acids, and acyl halides. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[1] Entrust disposal to a licensed waste disposal company.[3] Contaminated packaging should be treated as the chemical itself.[3]

Conclusion

N,N-Dimethyl-4-morpholinepropylamine is a valuable chemical intermediate with significant applications in research and development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, storage, and emergency response, researchers can minimize risks and create a safe laboratory environment.

References

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpropylamine. PubChem. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl(propyl)amine. [Link]

  • Chemos GmbH & Co. KG. (2019, May 9). Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. [Link]

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Dimethyl-1-propanamine. NIST WebBook. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-4-morpholinepropylamine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethyl-4-morpholinepropylamine, a crucial parameter for its application in research, development, and manufacturing. As formulation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethyl-4-morpholinepropylamine, a crucial parameter for its application in research, development, and manufacturing. As formulation scientists and process chemists know, understanding a compound's behavior in various solvent systems is fundamental to achieving desired outcomes, whether in reaction kinetics, purification, or final product formulation. This document moves beyond simple data presentation to explain the underlying chemical principles and provide actionable protocols for in-lab verification.

Introduction: Understanding the Molecule

N,N-Dimethyl-4-morpholinepropylamine, more systematically known as N-(3-Aminopropyl)morpholine (CAS No. 123-00-2), is a bifunctional organic compound featuring both a tertiary amine within a morpholine ring and a primary amine on a propyl chain. This unique structure imparts a combination of properties: the morpholine ring provides polarity and enhances water solubility, while the aminopropyl chain offers a reactive site for a wide range of chemical syntheses.[1]

Its utility is extensive, finding applications as a catalyst, a curing agent for epoxy resins, and an intermediate in the synthesis of pharmaceuticals, corrosion inhibitors, and surfactants. In all these roles, its ability to dissolve in and interact with specific solvent environments is paramount to its efficacy.

Physicochemical Properties

A molecule's physical properties are the primary determinants of its solubility profile. The key parameters for N-(3-Aminopropyl)morpholine are summarized below.

PropertyValueSource(s)
CAS Number 123-00-2[2][3]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.21 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
Density ~0.987 g/mL at 25 °C[3]
Boiling Point 224 °C[3]
Melting Point -15 °C[3]
Water Solubility 1000 g/L (Miscible)[3][4]
logP -1.076[3]

The high polarity, indicated by the very low logP value and the presence of hydrogen bond acceptors (oxygen and nitrogen atoms), predetermines its affinity for polar solvents.[3]

Solubility Profile in Organic Solvents

Direct quantitative solubility data for N-(3-Aminopropyl)morpholine in a wide range of organic solvents is not extensively published in readily available literature. However, based on its molecular structure, established chemical principles ("like dissolves like"), and qualitative data from technical datasheets, a reliable solubility profile can be constructed. The compound is a polar liquid, and its miscibility with other liquids is the most relevant descriptor.

From a practical standpoint, the term "miscible" implies that the two liquids will form a homogeneous solution in all proportions without separation. This is a critical factor for applications requiring uniform reaction media or stable liquid formulations.

Solvent ClassSolventExpected Solubility / MiscibilityRationale & Field Insights
Protic Polar WaterMiscible [2][3][4]The morpholine oxygen and both amine nitrogens can accept hydrogen bonds, while the primary amine can donate, leading to excellent miscibility. This is crucial for its use in aqueous systems like corrosion inhibitors.
Methanol, EthanolMiscible (qualitatively reported)[4]The molecule readily forms hydrogen bonds with simple alcohols. These are common solvents for amine-based reactions and formulations.
Aprotic Polar AcetoneMiscible (qualitatively reported)[4]Strong dipole-dipole interactions between the ketone and the polar amine lead to high miscibility. Acetone is a versatile solvent for both reaction and cleaning.
Dichloromethane (DCM)Miscible (qualitatively reported)[4]While less polar than acetone, DCM is an effective solvent for many amines. Its volatility is an advantage for easy removal post-reaction.
Tetrahydrofuran (THF)High Solubility / MiscibleThe ether functionality of THF is analogous to the morpholine ring, promoting miscibility. THF is a common solvent for reactions involving organometallics where this amine might be used as a ligand.
Dimethylformamide (DMF)High Solubility / MiscibleAs a universal polar aprotic solvent, DMF is expected to readily dissolve the compound, making it suitable for a wide range of synthetic applications requiring high concentrations.
Aprotic Nonpolar Toluene, BenzeneModerate to Low SolubilityThe parent compound, morpholine, is soluble in benzene.[5] The aminopropyl chain adds some nonpolar character, but the overall molecule is highly polar. Limited solubility is expected. This can be exploited in extractions or biphasic reactions.
Aliphatic Nonpolar Hexane, HeptaneLow to Immiscible The significant difference in polarity makes miscibility highly unlikely. This is a foundational principle for purification, where hexane can be used as an anti-solvent to precipitate polar compounds or to extract nonpolar impurities.

Experimental Determination of Solubility/Miscibility

In the absence of published quantitative data, or for validation under specific laboratory conditions (e.g., with technical-grade solvents), an experimental determination is necessary. The following protocol describes a robust, self-validating visual method for determining the miscibility of N-(3-Aminopropyl)morpholine in a target organic solvent at ambient temperature.

Protocol: Visual Determination of Miscibility

Objective: To determine if N-(3-Aminopropyl)morpholine is miscible, partially soluble, or immiscible in a selected organic solvent at various concentrations.

Materials:

  • N-(3-Aminopropyl)morpholine (purity >98%)

  • Test solvent (reagent grade or higher)

  • 10 mL glass vials with screw caps (x5)

  • Calibrated positive displacement pipettes or Class A volumetric flasks and pipettes

  • Vortex mixer

  • Temperature-controlled environment (e.g., lab bench at known room temperature)

Workflow Diagram:

G cluster_prep Preparation cluster_exp Execution cluster_obs Observation & Analysis cluster_results Results A 1. Label Vials (10%, 30%, 50%, 70%, 90% v/v) B 2. Equilibrate Reagents (to ambient temperature) A->B C 3. Prepare Mixtures (Add solvent, then amine) B->C D 4. Seal and Vortex (for 30 seconds) C->D E 5. Equilibrate Mixture (Let stand for 5 minutes) D->E F 6. Visual Inspection (Against a contrasting background) E->F G 7. Classify Result F->G R1 Clear, single phase => Miscible at this % G->R1 Homogeneous? R2 Cloudy, turbid, or two distinct layers => Immiscible/Partially Soluble G->R2 No

Caption: Workflow for Visual Miscibility Determination.

Step-by-Step Procedure:

  • Preparation:

    • Label five clean, dry 10 mL vials with the intended volume percentages of N-(3-Aminopropyl)morpholine: 10%, 30%, 50%, 70%, and 90%.

    • Allow the N-(3-Aminopropyl)morpholine and the test solvent to thermally equilibrate to the ambient temperature of the laboratory. Record this temperature. From a process control standpoint, temperature is a critical variable as solubility can change significantly with temperature.

  • Execution:

    • Using a calibrated pipette, carefully add the required volumes of the test solvent and N-(3-Aminopropyl)morpholine to each vial to achieve a total volume of 5 mL. For example, for the 10% vial, add 4.5 mL of solvent and 0.5 mL of the amine. It is best practice to add the major component first.

    • Securely cap each vial immediately after addition to prevent evaporation.

    • Vortex each vial for 30 seconds to ensure thorough mixing. This step is crucial for overcoming any initial kinetic barriers to dissolution.

  • Observation and Analysis:

    • Allow the vials to stand undisturbed for at least 5 minutes.

    • Visually inspect each vial against a well-lit, contrasting background.

    • Record the observations for each concentration.

      • Miscible: The solution is perfectly clear and forms a single, homogeneous phase.

      • Immiscible/Partially Soluble: The solution appears cloudy (turbid), shows evidence of suspended droplets (an emulsion), or separates into two distinct liquid layers.

  • Interpretation:

    • If all five concentrations result in a clear, single phase, the compound is considered miscible in the test solvent at that temperature.

    • If any concentration results in cloudiness or phase separation, the compound is not fully miscible . Further quantitative analysis would be required to determine the exact solubility limit.

Safety and Handling Considerations

As a Senior Application Scientist, it is my responsibility to emphasize that procedural excellence includes uncompromising safety. N-(3-Aminopropyl)morpholine is a corrosive substance that can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Incompatibilities: The compound is a base and will react exothermically with acids. It may also be incompatible with strong oxidizing agents, isocyanates, and acid halides.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[3] The compound is hygroscopic and may absorb moisture and carbon dioxide from the air.

By understanding the chemical nature of N,N-Dimethyl-4-morpholinepropylamine and applying rigorous experimental technique, researchers can confidently leverage its properties for successful and safe application.

References

  • PubChem. (n.d.). N-(3-Aminopropyl)morpholine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). AMINOPROPYLMORPHOLINE (APM). Retrieved January 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved January 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS Method for Monitoring the Synthesis of N,N-Dimethyl-4-morpholinepropylamine and Associated Impurities

Abstract This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative and qualitative analysis of N,N-Dimethyl-4-morpholinepropylamine. This tertiary a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative and qualitative analysis of N,N-Dimethyl-4-morpholinepropylamine. This tertiary amine is a critical intermediate in pharmaceutical synthesis and a precursor for various specialty chemicals. The protocol is designed for researchers and process chemists to monitor reaction progress, determine product purity, and identify potential byproducts. We address the common challenges of amine analysis, such as peak tailing, by employing a base-deactivated capillary column and optimized method parameters. The methodology provides the necessary precision, sensitivity, and specificity for in-process control and final product quality assessment.

Introduction and Scientific Principle

N,N-Dimethyl-4-morpholinepropylamine is a key building block whose purity directly impacts the yield and quality of downstream products. Monitoring its synthesis in real-time requires an analytical method that can separate the target compound from starting materials, solvents, and reaction byproducts.

Gas chromatography is an ideal separation technique for volatile and semi-volatile compounds like tertiary amines.[1] However, the basic nature of amines often leads to poor chromatographic performance, characterized by asymmetric peak shapes (tailing).[2][3] This occurs due to strong interactions between the lone pair of electrons on the nitrogen atom and active silanol groups on conventional silica-based GC columns. To circumvent this, this protocol utilizes a specially designed base-deactivated GC column, which minimizes these secondary interactions, ensuring sharp, symmetrical peaks and improved analytical accuracy.[2]

Coupling GC with Mass Spectrometry (MS) provides definitive identification of the separated components based on their unique mass fragmentation patterns, allowing for unambiguous confirmation of the product and characterization of unknown impurities.[4]

Materials and Instrumentation

2.1 Reagents and Standards

  • N,N-Dimethyl-4-morpholinepropylamine (≥98% purity)

  • 4-(3-Chloropropyl)morpholine (≥97% purity)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • N-Ethylmorpholine (Internal Standard, ≥99% purity)

  • Methanol (HPLC Grade or higher)

  • Dichloromethane (HPLC Grade or higher)

  • Helium (Carrier Gas, 99.999% purity)

2.2 Instrumentation and Consumables

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MS Detector, or equivalent.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a dedicated amine column (e.g., DB-Amines). A base-deactivated column is mandatory.

  • Autosampler: G4513A or equivalent.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: Standard volumetric flasks, pipettes, and microsyringes.

Detailed Experimental Protocols

3.1 Preparation of Internal Standard (IS) and Calibration Standards

  • Internal Standard Stock (IS Stock, 1 mg/mL): Accurately weigh 100 mg of N-Ethylmorpholine and dissolve it in a 100 mL volumetric flask with methanol.

  • Analyte Stock (1 mg/mL): Accurately weigh 100 mg of N,N-Dimethyl-4-morpholinepropylamine and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into 10 mL volumetric flasks.

    • To each flask, add 100 µL of the IS Stock solution (final IS concentration of 10 µg/mL).

    • Dilute to the mark with methanol. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

3.2 Reaction Sample Preparation

This protocol assumes a synthesis route involving the reaction of 4-(3-chloropropyl)morpholine with dimethylamine.

  • Sampling: Carefully withdraw 100 µL of the reaction mixture at a specified time point.

  • Quenching & Dilution: Immediately add the aliquot to a 2 mL vial containing 900 µL of methanol and 10 µL of the IS Stock solution (1 mg/mL). Cap and vortex thoroughly. This step quenches the reaction and creates a 1:10 dilution.

  • Filtration: If the sample contains solid particles, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Analysis: The sample is now ready for GC-MS analysis. Further dilution with methanol may be necessary to ensure the analyte concentration falls within the established calibration range.

3.3 GC-MS Instrumental Method

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Parameter Setting Rationale
GC Inlet Splitless Mode , 250 °C, 1 µL injection volumeEnsures maximum transfer of analytes to the column for sensitivity. A high temperature ensures volatilization of the analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas standard for GC-MS. Constant flow mode provides stable retention times.
Oven Program 1. Initial: 80 °C, hold for 2 min2. Ramp 1: 15 °C/min to 200 °C3. Ramp 2: 25 °C/min to 280 °C, hold for 5 minThe initial hold separates volatile components like dimethylamine. The ramps are designed to elute the reactants and product with good separation and peak shape.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
MS Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard EI energy for generating reproducible fragmentation patterns for library matching.
MS Quadrupole 150 °CStandard quadrupole temperature.
Acquisition Mode Scan: m/z 40-300A wide enough range to capture low-mass fragments and the molecular ions of expected compounds.

Results and Data Interpretation

4.1 Chromatographic Separation

Under the prescribed conditions, a clear separation of the reactants, internal standard, and the main product is expected.

  • Expected Elution Order: Dimethylamine (if present), N-Ethylmorpholine (IS), 4-(3-Chloropropyl)morpholine, N,N-Dimethyl-4-morpholinepropylamine.

  • Peak Shape: Symmetrical peaks (asymmetry factor between 0.9 and 1.3) are indicative of a well-deactivated system, which is crucial for accurate quantification.[2]

4.2 Mass Spectral Fragmentation Analysis

The identity of N,N-Dimethyl-4-morpholinepropylamine is confirmed by its characteristic mass spectrum. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is the predominant fragmentation mechanism for amines.[4][5]

m/z (Mass-to-Charge) Proposed Fragment Ion Significance
172[C₉H₂₀N₂O]⁺Molecular Ion [M]⁺
100 [C₅H₁₀NO]⁺ (Morpholinomethyl cation)Base Peak. Result of alpha-cleavage between C1 and C2 of the propyl chain. Highly stable and characteristic.
58[C₃H₈N]⁺ (Dimethylaminomethyl cation)Result of alpha-cleavage between C2 and C3 of the propyl chain. A classic indicator of a dimethylaminopropyl moiety.
157[M - CH₃]⁺Loss of a methyl group from the dimethylamino terminus.
70, 86Various fragments from the propyl chain and morpholine ring cleavage.Further fragmentation ions confirming the core structure.

Visualized Workflows and Pathways

Diagram 1: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (100 µL) B 2. Quench & Dilute (900 µL MeOH + IS) A->B C 3. Filter (0.22 µm) if necessary B->C D 4. Inject 1 µL into GC-MS System C->D E 5. Chromatographic Separation D->E F 6. Mass Spectral Detection (EI) E->F G 7. Integrate Peak Areas F->G H 8. Identify Components (Mass Spectra) G->H I 9. Quantify using Calibration Curve H->I J J I->J Final Report: Purity, Yield, Impurity Profile Fragmentation_Pathway cluster_frags Primary Fragmentation Products parent Molecular Ion [M]⁺ m/z = 172 base_peak Base Peak [C₅H₁₀NO]⁺ m/z = 100 parent->base_peak α-cleavage (Propyl C1-C2) frag_58 [C₃H₈N]⁺ m/z = 58 parent->frag_58 α-cleavage (Propyl C2-C3) frag_157 [M-CH₃]⁺ m/z = 157 parent->frag_157 Loss of •CH₃

Caption: Key fragmentation pathways under Electron Ionization (EI).

Conclusion

The GC-MS method presented here is a reliable and powerful tool for the analysis of N,N-Dimethyl-4-morpholinepropylamine reactions. By utilizing a base-deactivated column and optimized instrumental parameters, this protocol overcomes the typical challenges associated with amine analysis, yielding excellent chromatographic performance. The method's ability to separate and definitively identify the target compound, starting materials, and byproducts makes it invaluable for process optimization, quality control, and research in drug development and chemical synthesis.

References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Serbian Chemical Society. Available at: [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC - Bulletin 737F. LabRulez GCMS. Available at: [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. Available at: [Link]

  • Lorenzo-Parodi, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Talanta Open, 8, 100239. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2006). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of dimethylamine C2H7N. Available at: [Link]

  • Wang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. Available at: [Link]

  • Metcalfe, L. D. (1962). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Papousková, B., et al. (2006). Energy flow and fragmentation dynamics of n,n-dimethylisopropylamine. The Journal of Chemical Physics, 124(14), 144307. Available at: [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Szydłowska-Czerniak, A., & Wasiak, W. (2011). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Separation Science. Available at: [Link]

  • Brodbelt, J. S., & Kenttämaa, H. I. (1987). Ion/Molecule Reactions of Dimethylamine with Protonated Analytes Facilitate the Identification of Tertiary N-Oxide Functionalities in a Linear Quadrupole Ion Trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC. Available at: [Link]

  • Google Patents. (1998). EP0932596B1 - Process for producing dimethylpropylamine.

Sources

Application

Leveraging N,N-Dimethyl-4-morpholinepropylamine in the Strategic Synthesis of Novel Arylpiperazine-Based Antidepressant Analogs

An Application Note and In-Depth Protocol for Researchers This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel antidepressant analogs incorporating the N,N-Dimethyl-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for Researchers

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel antidepressant analogs incorporating the N,N-Dimethyl-4-morpholinepropylamine moiety. The strategic inclusion of this functional group is aimed at enhancing the pharmacokinetic and pharmacodynamic profiles of new chemical entities targeting central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antidepressant therapeutics.

Introduction: The Rationale for Morpholine and Dimethylaminopropyl Moieties in CNS Drug Design

The development of novel antidepressants remains a critical area of research, with a significant focus on designing molecules with improved efficacy, faster onset of action, and better safety profiles.[1] The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds to enhance properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[2] Its unique conformational and physicochemical characteristics can lead to favorable interactions with biological targets.[2] Similarly, the dimethylaminopropyl side chain is a common feature in many successful antidepressant drugs, including citalopram, and is known to play a crucial role in the interaction with monoamine transporters.[3] The combination of these two pharmacophoric elements within a single molecule presents a promising strategy for the development of new antidepressant candidates with multi-target engagement, potentially acting on serotonin, norepinephrine, and dopamine pathways.[4][5]

This application note details a proposed synthetic route to a novel arylpiperazine-based antidepressant analog featuring the N,N-Dimethyl-4-morpholinepropylamine side chain. The arylpiperazine core is a well-established pharmacophore in many CNS drugs, including antidepressants and antipsychotics.[6][7] The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for the synthesis of a library of related analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway: A Multi-Step Approach to a Novel Arylpiperazine Analog

The synthesis of the target molecule, 1-(4-(3-(dimethylamino)propyl)morpholin-4-yl)phenyl)piperazine , is proposed to proceed via a three-step sequence, commencing with commercially available starting materials. This pathway is designed for efficiency and scalability, employing well-established and reliable chemical transformations.

Synthetic_Workflow A 1-bromo-4-nitrobenzene C Intermediate 1: 4-(4-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution B Morpholine B->C D Intermediate 2: 4-(4-aminophenyl)morpholine C->D Reduction F Target Molecule: 1-(4-(3-(dimethylamino)propyl)morpholin-4-yl)phenyl)piperazine D->F Reductive Amination E 3-(Dimethylamino)propanal E->F

Caption: A three-step synthetic workflow for the preparation of the target antidepressant analog.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-nitrophenyl)morpholine (Intermediate 1)

Scientific Rationale: This initial step involves a nucleophilic aromatic substitution reaction to couple the morpholine ring to the nitrophenyl core. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of morpholine. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction by solvating the potassium carbonate and promoting the reaction at an elevated temperature.

Materials:

  • 1-bromo-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-nitrobenzene (10.0 g, 49.5 mmol), potassium carbonate (13.7 g, 99.0 mmol), and anhydrous DMSO (100 mL).

  • Add morpholine (5.2 mL, 59.4 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield 4-(4-nitrophenyl)morpholine as a yellow solid.

ParameterValue
Reactants 1-bromo-4-nitrobenzene, Morpholine
Base Potassium carbonate
Solvent DMSO
Temperature 120 °C
Reaction Time 12 hours
Theoretical Yield ~90%
Step 2: Synthesis of 4-(4-aminophenyl)morpholine (Intermediate 2)

Scientific Rationale: The nitro group of Intermediate 1 is reduced to a primary amine to provide a handle for the subsequent reductive amination step. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes. The reaction is carried out under a hydrogen atmosphere, and methanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Materials:

  • 4-(4-nitrophenyl)morpholine (Intermediate 1)

  • 10% Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration setup

Protocol:

  • In a 500 mL round-bottom flask or a suitable hydrogenation vessel, dissolve 4-(4-nitrophenyl)morpholine (8.0 g, 38.4 mmol) in methanol (200 mL).

  • Carefully add 10% Pd/C (0.8 g, 10 wt %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature for 6 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate) until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford 4-(4-aminophenyl)morpholine as an off-white solid, which can be used in the next step without further purification.

ParameterValue
Reactant 4-(4-nitrophenyl)morpholine
Catalyst 10% Palladium on carbon
Solvent Methanol
Reducing Agent Hydrogen gas
Temperature Room Temperature
Reaction Time 6 hours
Theoretical Yield >95%
Step 3: Synthesis of 1-(4-(3-(dimethylamino)propyl)morpholin-4-yl)phenyl)piperazine (Target Molecule)

Scientific Rationale: This final step involves a reductive amination reaction between the primary amine of Intermediate 2 and 3-(dimethylamino)propanal. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride. This reducing agent is particularly well-suited for reductive aminations as it is mild and selective, tolerating a wide range of functional groups. Dichloromethane is a common solvent for this transformation.

Reductive_Amination cluster_0 Mechanism Amine 4-(4-aminophenyl)morpholine Imine Intermediate Imine Amine->Imine + Aldehyde, -H₂O Aldehyde 3-(Dimethylamino)propanal Aldehyde->Imine Product Target Molecule Imine->Product + Reducer Reducer [NaBH(OAc)₃] Reducer->Product

Caption: The mechanism of the reductive amination step.

Materials:

  • 4-(4-aminophenyl)morpholine (Intermediate 2)

  • 3-(Dimethylamino)propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-(4-aminophenyl)morpholine (5.0 g, 28.0 mmol) and anhydrous dichloromethane (100 mL).

  • Add 3-(dimethylamino)propanal (3.4 g, 33.6 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (8.9 g, 42.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC (9:1 DCM:methanol with a few drops of triethylamine).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane to 95:5 dichloromethane:methanol as the eluent to yield the final product.

ParameterValue
Reactants 4-(4-aminophenyl)morpholine, 3-(Dimethylamino)propanal
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 16 hours
Theoretical Yield ~70-80%

Conclusion and Future Directions

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of a novel arylpiperazine-based antidepressant analog containing the N,N-Dimethyl-4-morpholinepropylamine moiety. The protocols are based on well-established chemical principles and are suitable for the synthesis of a range of analogs for further pharmacological evaluation. Future work should focus on the diversification of the arylpiperazine core and the exploration of different linkers between the morpholine and the dimethylamino functionalities to build a comprehensive SAR profile. Such studies will be instrumental in identifying lead compounds with optimal antidepressant activity and a favorable safety profile.

References

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC. [Link]

  • Szmuszkovicz, J., Von Voigtlander, P. F., & Kane, M. P. (1981). A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1230–1236. [Link]

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. (2024). ResearchGate. [Link]

  • Morpholine derivatives in the treatment of depression. (1975).
  • Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. (2024). PubMed. [Link]

  • Preparation method for vortioxetine. (2015).
  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. (2021). MDPI. [Link]

  • Synthesis and Antidepressant-Like Activity of Novel Aralkyl Piperazine Derivatives Targeting SSRI/5-HT 1A/5-HT 7. (2020). PubMed. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • VORTIOXETINE. (n.d.). New Drug Approvals. [Link]

  • Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. (2021).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PMC. [Link]

  • New morpholine and piperazine derivatives of ketamine: synthesis and anti-nociceptive effects. (2016). Bulgarian Chemical Communications. [Link]

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Method

Application Notes and Protocols for Formulating Rigid Polyurethane Foam with N,N-Dimethyl-4-morpholinepropylamine

Introduction: The Role of N,N-Dimethyl-4-morpholinepropylamine in Rigid Polyurethane Foam Formulation Rigid polyurethane (PU) foams are highly versatile materials prized for their excellent thermal insulation properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N,N-Dimethyl-4-morpholinepropylamine in Rigid Polyurethane Foam Formulation

Rigid polyurethane (PU) foams are highly versatile materials prized for their excellent thermal insulation properties, high strength-to-weight ratio, and adaptability in a myriad of applications, from building insulation and refrigeration to structural components. The formation of these foams is a complex chemical process involving the reaction of a polyol and an isocyanate, orchestrated by a suite of additives, including catalysts, surfactants, and blowing agents. Among the critical components, the choice of catalyst profoundly influences the reaction kinetics and the final properties of the foam.[1]

This document provides a comprehensive guide to the use of N,N-Dimethyl-4-morpholinepropylamine, also known as N-(3-Aminopropyl)morpholine (CAS 123-00-2), in the formulation of rigid polyurethane foams.[2] While traditionally recognized as a curing agent and chain extender in polyurethane and epoxy systems, its bifunctional nature, possessing both a tertiary amine within the morpholine ring and a primary amine on the propyl chain, suggests a significant role in catalyzing the polyurethane reaction. This guide will delve into the fundamental chemistry, provide detailed experimental protocols for laboratory-scale foam synthesis, and outline standard methods for characterizing the resulting foam.

Fundamental Chemistry of Rigid Polyurethane Foam Formation

The synthesis of rigid polyurethane foam is primarily driven by two simultaneous reactions: the gelling reaction and the blowing reaction. The careful balance of these reactions is paramount to achieving a stable foam with the desired cellular structure and physical properties.[3]

  • Gelling Reaction: The formation of the polyurethane polymer backbone occurs through the reaction of the hydroxyl groups (-OH) of the polyol with the isocyanate groups (-NCO) of the isocyanate. This reaction builds molecular weight and increases the viscosity of the mixture, eventually leading to a solid polymer matrix.

  • Blowing Reaction: The generation of carbon dioxide (CO2) gas, which acts as the blowing agent to create the foam's cellular structure, results from the reaction of isocyanate groups with water.

Amine catalysts, such as N,N-Dimethyl-4-morpholinepropylamine, play a crucial role in accelerating both the gelling and blowing reactions.[3] The tertiary amine functionality is particularly effective at catalyzing the isocyanate-water reaction, while also contributing to the gelling reaction. The primary amine group on N,N-Dimethyl-4-morpholinepropylamine can also react with isocyanate groups, incorporating the molecule into the polymer backbone.

Key Formulation Components

A typical rigid polyurethane foam formulation consists of the following components:

ComponentFunctionTypical Examples
Polyol Provides the hydroxyl groups for reaction with the isocyanate and forms the soft segment of the polymer.Polyether polyols, polyester polyols
Isocyanate Provides the isocyanate groups for reaction with the polyol and water, forming the hard segment of the polymer.Polymeric Methylene Diphenyl Diisocyanate (pMDI)
Catalyst Accelerates the gelling and blowing reactions.N,N-Dimethyl-4-morpholinepropylamine, other tertiary amines, organometallic compounds
Surfactant Stabilizes the rising foam by reducing surface tension and promoting cell nucleation.Silicone-based surfactants
Blowing Agent Creates the cellular structure of the foam.Water (reacts with isocyanate to produce CO2), physical blowing agents (e.g., pentane)
Flame Retardants Added to meet specific fire safety standards.Tris(1-chloro-2-propyl) phosphate (TCPP)

Experimental Workflow for Rigid Foam Formulation

The following diagram illustrates the general workflow for the laboratory-scale formulation and testing of rigid polyurethane foam.

G cluster_formulation Formulation & Mixing cluster_curing Curing & Sample Preparation cluster_testing Foam Characterization Formulation 1. Formulation Calculation Premix 2. Polyol Premix Preparation Formulation->Premix Calculate component weights Mixing 3. Hand-Mixing Premix->Mixing Add catalyst, surfactant, blowing agent Pouring 4. Pouring into Mold Mixing->Pouring Rapidly mix with isocyanate Curing 5. Curing Pouring->Curing Allow foam to rise and solidify Demolding 6. Demolding & Sample Cutting Curing->Demolding After specified time Density 7. Apparent Density (ASTM D1622) Demolding->Density Compression 8. Compressive Strength (ASTM D1621) Demolding->Compression Cell 9. Open-Cell Content (ASTM D2856) Demolding->Cell

Caption: Laboratory workflow for rigid polyurethane foam synthesis and characterization.

Detailed Protocols

Protocol 1: Formulation Calculation

Accurate calculation of the formulation components is critical for achieving the desired foam properties. The isocyanate index is a key parameter, representing the ratio of isocyanate groups to hydroxyl groups. An index of 100 indicates a stoichiometric balance. For rigid foams, an index slightly above 100 (e.g., 105-115) is often used to ensure complete reaction.

Calculation Steps:

  • Determine the hydroxyl equivalent weight (HEW) of the polyol:

    • HEW = 56100 / Hydroxyl Value (mg KOH/g)

  • Calculate the number of hydroxyl equivalents in the polyol:

    • Polyol Equivalents = Weight of Polyol / HEW

  • Calculate the number of water equivalents:

    • Water Equivalents = (Weight of Water / 18.02) * 2

  • Calculate the total hydroxyl equivalents:

    • Total Equivalents = Polyol Equivalents + Water Equivalents

  • Determine the isocyanate equivalent weight (IEW) of the isocyanate:

    • IEW = 4202 / %NCO

  • Calculate the required weight of isocyanate:

    • Isocyanate Weight = Total Equivalents * IEW * (Isocyanate Index / 100)

Protocol 2: Laboratory-Scale Hand-Mixing Procedure

This protocol outlines a standard hand-mixing procedure for preparing a rigid polyurethane foam sample.

Materials and Equipment:

  • Polyol

  • Polymeric MDI (pMDI)

  • N,N-Dimethyl-4-morpholinepropylamine

  • Silicone surfactant

  • Distilled water

  • Disposable paper or plastic cups

  • Wooden tongue depressor or mechanical stirrer

  • Digital scale (0.01 g resolution)

  • Stopwatch

  • Fume hood

  • Open-top mold (e.g., cardboard box)

Procedure:

  • Pre-weigh all components: In a disposable cup (the "A-side"), accurately weigh the polyol, N,N-Dimethyl-4-morpholinepropylamine, silicone surfactant, and water.

  • Prepare the A-side premix: Thoroughly mix the components in the A-side cup with a clean stirrer for at least 30 seconds until a homogeneous mixture is obtained.

  • Weigh the isocyanate: In a separate disposable cup, accurately weigh the required amount of pMDI (the "B-side").

  • Mixing: Place the A-side cup on the digital scale in a fume hood. Start the stopwatch and quickly pour the B-side (pMDI) into the A-side cup.

  • Vigorous mixing: Immediately and vigorously mix the combined components for 5-10 seconds, ensuring the sides and bottom of the cup are scraped. The mixing time is critical and should be kept consistent between experiments.

  • Pouring: Promptly pour the reacting mixture into the center of the mold.

  • Observation: Observe and record the following reactivity profile parameters:

    • Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.

    • Gel time: The time from the start of mixing until the foam becomes stringy when touched with a wooden stick.

    • Tack-free time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

  • Curing: Allow the foam to cure undisturbed in the fume hood for at least 24 hours at ambient temperature before demolding and cutting for testing.[4]

Protocol 3: Foam Characterization

1. Apparent Core Density (ASTM D1622) [4][5]

  • Cut a rectangular specimen from the core of the foam block, ensuring the sides are smooth and parallel.

  • Measure the length, width, and thickness of the specimen to the nearest 0.01 mm.

  • Weigh the specimen to the nearest 0.01 g.

  • Calculate the volume of the specimen.

  • Calculate the apparent core density by dividing the mass by the volume.

2. Compressive Strength (ASTM D1621) [5][6]

  • Cut a specimen with a square or circular cross-section from the foam core. The standard specifies a minimum cross-sectional area.

  • Measure the dimensions of the specimen accurately.

  • Place the specimen between the compression platens of a universal testing machine.

  • Apply a compressive load at a constant rate of crosshead movement until a yield point is reached or the specimen is compressed to a specified percentage of its original thickness.

  • The compressive strength is calculated as the stress at the yield point or at 10% deformation.

3. Open-Cell Content (ASTM D2856) [5][7]

This method uses an air pycnometer to determine the volume of open cells in the foam.

  • Cut a specimen of a suitable size for the pycnometer sample chamber.

  • Measure the geometric volume of the specimen.

  • Place the specimen in the sample chamber of the air pycnometer.

  • Follow the instrument's procedure to measure the volume of the solid portion of the foam.

  • The open-cell content is calculated based on the difference between the geometric volume and the volume measured by the pycnometer.

Data Presentation and Interpretation

The following table provides an example of how to present the data from a series of experiments investigating the effect of varying the concentration of N,N-Dimethyl-4-morpholinepropylamine.

Formulation IDCatalyst Conc. (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Core Density ( kg/m ³)Compressive Strength (kPa)Open-Cell Content (%)
RPU-10.525609535.22108.5
RPU-21.018457034.82257.9
RPU-31.512325534.52307.5

Interpretation of Results:

  • Reactivity Profile: An increase in the concentration of N,N-Dimethyl-4-morpholinepropylamine is expected to decrease the cream, gel, and tack-free times, indicating a faster reaction rate.

  • Density: The effect on density may be complex. A faster blowing reaction could lead to a lower density, but a dominant gelling reaction could restrict foam rise, resulting in a higher density.

  • Compressive Strength: Generally, a well-cured foam with a fine, uniform cell structure will exhibit higher compressive strength. The catalyst concentration can influence this by affecting the balance of the reactions and the final polymer morphology.

  • Open-Cell Content: The balance between the gelling and blowing reactions influences cell window opening. A strong blowing action relative to the gelling rate can lead to a higher open-cell content.

Causality Behind Experimental Choices

The selection of N,N-Dimethyl-4-morpholinepropylamine as a catalyst is based on its dual functionality. The tertiary amine is expected to provide strong catalytic activity for the blowing reaction, while the primary amine can participate in the polymerization, potentially enhancing the crosslink density and mechanical properties of the foam. The experimental design, varying the catalyst concentration, allows for a systematic study of its impact on the reaction kinetics and final foam properties, enabling the optimization of the formulation for a specific application.

Self-Validating System and Trustworthiness

The protocols described herein are designed to be self-validating. The measurement of the reactivity profile (cream, gel, and tack-free times) provides an immediate indication of the catalyst's activity. The subsequent characterization of the foam's physical properties (density, compressive strength, and open-cell content) allows for a comprehensive evaluation of the formulation's success. By systematically varying the concentration of N,N-Dimethyl-4-morpholinepropylamine and observing the corresponding changes in these parameters, a clear cause-and-effect relationship can be established, ensuring the trustworthiness of the experimental findings.

Conclusion

N,N-Dimethyl-4-morpholinepropylamine presents an interesting candidate for the formulation of rigid polyurethane foams due to its unique bifunctional structure. By following the detailed protocols outlined in this guide, researchers and scientists can systematically investigate its catalytic activity and optimize formulations to achieve desired foam properties. The combination of a robust experimental workflow and standardized testing methods ensures the generation of reliable and reproducible data, contributing to the advancement of polyurethane foam technology.

References

  • Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. Available at: [Link]

  • PubChem. N-(3-Aminopropyl)morpholine. Available at: [Link]

  • Huntsman Corporation. JEFFCAT® Catalysts. Available at: [Link]

  • MDPI. Computational Study of Catalytic Urethane Formation. Available at: [Link]

  • Google Patents. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance.
  • Organic Tin Products. comparing the catalytic activity of polyurethane catalyst pt303 with other rigid foam catalysts for efficiency. Available at: [Link]

  • Green Amines. Green Amines' Polyurethane Catalysts & Specialty Amines. Available at: [Link]

  • PMC - NIH. Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. Available at: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

  • SprayFoam Magazine. Polyurethane Foam ASTM Test Methods. Available at: [Link]

  • Google Patents. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance.
  • ResearchGate. (PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Available at: [Link]

  • ASTM International. D2856 - 94(2004) Standard Test Method for Open-Cell Content of Rigid Cellular Plastics by the Air Pycnometer. Available at: [Link]

  • ASTM International. D1622 / D1622M-14 Standard Test Method for Apparent Density of Rigid Cellular Plastics. Available at: [Link]

  • ACS Publications. Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. Available at: [Link]

  • TestResources. ASTM D1621 Rigid Cellular Plastics Compression Testing. Available at: [Link]

  • LinkedIn. The Principle of Catalyst Dabco193 Application in Rigid Polyurethane Foam. Available at: [Link]

  • SciSpace. The production of rigid polyurethane foam. Available at: [Link]

  • ASTM International. D1622-20 Standard Test Method for Apparent Density of Rigid Cellular Plastics. Available at: [Link]

  • PMC - NIH. Rigid Polyurethane Foams with Various Isocyanate Indices Based on Polyols from Rapeseed Oil and Waste PET. Available at: [Link]

  • ADMET. How ASTM D1621 Defines Compressive Strength for Rigid Insulation. Available at: [Link]

  • ResearchGate. (PDF) Improving the acoustic performance of flexible polyurethane foam using biochar modified by (3-aminopropyl)trimethoxysilane coupling agent. Available at: [Link]

  • PubMed Central. Improving the acoustic performance of flexible polyurethane foam using biochar modified by (3-aminopropyl)trimethoxysilane coupling agent. Available at: [Link]

  • ASTM International. D1622-20 Standard Test Method for Apparent Density of Rigid Cellular Plastics. Available at: [Link]

  • Nathan Kimmel Company. Rigid Polyurethane Foam Mixing Instructions. Available at: [Link]

  • Sabtech Machine. How to Precisely Calculate Isocyanate (ISO) Amount in High-Resilience Polyurethane Formulations?. Available at: [Link]

  • Rmax. How ASTM D1621 Defines Compressive Strength for Rigid Insulation. Available at: [Link]

  • GlobalSpec. ASTM D2856 - Standard Test Method for Open-Cell Content of Rigid Cellular Plastics by the Air Pycnometer. Available at: [Link]

  • ZwickRoell. Compression tests on rigid cellular plastic to ISO 844, ASTM D1621. Available at: [Link]

  • MDPI. Preventing the Collapse Behavior of Polyurethane Foams with the Addition of Cellulose Nanofiber. Available at: [Link]

  • Polyurethanes. Calculation for Formulating a Prepolymer to a Specific Percent NCO. Available at: [Link]

  • Preferred Foam Products Inc. Hand Mixing. Available at: [Link]

  • Scribd. Polyurethane Calculation Guide. Available at: [Link]

  • ResearchGate. Effect of isocyanate index on physical properties of flexible polyurethane foams. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,N-Dimethyl-4-morpholinepropylamine Catalyst Concentration

Welcome to the technical support center for N,N-Dimethyl-4-morpholinepropylamine (DMMPA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this tertiary amine catal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-4-morpholinepropylamine (DMMPA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this tertiary amine catalyst in their synthetic workflows. Here, we address common challenges and provide structured, actionable guidance to help you optimize its concentration for robust and reproducible outcomes.

Our approach is built on first principles of chemical reactivity and catalysis. We will explore the causal relationships between catalyst loading, reaction kinetics, and potential side reactions, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of N,N-Dimethyl-4-morpholinepropylamine (DMMPA).

Q1: What is the primary role of DMMPA in a reaction?

N,N-Dimethyl-4-morpholinepropylamine is a tertiary amine catalyst. Its primary function is to accelerate reactions by acting as a base or a nucleophile, without being consumed in the overall reaction. In the context of polyurethane chemistry, it is known as a "gelling" catalyst, primarily accelerating the reaction between the isocyanate and the polyol.

Q2: How does the structure of DMMPA influence its catalytic activity?

The structure of DMMPA is key to its function:

  • Tertiary Amine Site: The dimethylamino group is the primary catalytic center. Its nitrogen atom has a lone pair of electrons, making it basic and nucleophilic.

  • Steric Hindrance: The propyl chain and the bulky morpholine group create moderate steric hindrance around the nitrogen atom. This steric environment can influence the catalyst's selectivity, favoring certain reactions over others. For instance, it can modulate the balance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foams.

  • Basicity (pKa): The inherent basicity of the amine determines its effectiveness in proton abstraction, a key step in many base-catalyzed reactions.

Q3: What are the initial signs that my DMMPA concentration is not optimized?

The signs of suboptimal catalyst concentration can manifest in several ways:

  • Too Low: Extremely slow or stalled reaction rates, incomplete conversion of starting materials, and low product yields.

  • Too High: Uncontrolled or excessively fast reaction rates, leading to poor process control, potential for thermal runaway, and the formation of unwanted side products or impurities. In polyurethane foams, this can cause a "scorching" effect.

Q4: Can the solvent system affect the optimal DMMPA concentration?

Absolutely. The polarity of the solvent can influence the catalyst's solubility and its effectiveness. A solvent system that fully solubilizes both the reactants and the catalyst is crucial for achieving a homogeneous reaction mixture and predictable kinetics. Changes in the solvent may require a re-optimization of the catalyst loading.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during the use of DMMPA.

Issue 1: Reaction is Too Slow or Stalled

A slow or stalled reaction is the most common indicator of insufficient catalytic activity.

Troubleshooting Workflow:

G start Start: Reaction Rate is Too Slow check_conc Hypothesis: Catalyst concentration is below the effective threshold. start->check_conc exp_protocol Action: Perform a concentration screening experiment. check_conc->exp_protocol step1 Step 1: Set up a series of parallel reactions. (e.g., 0.1, 0.5, 1.0, 2.0 mol% DMMPA) exp_protocol->step1 step2 Step 2: Monitor reaction progress at set time points (e.g., via HPLC, GC, or NMR). step1->step2 step3 Step 3: Plot % Conversion vs. Time for each concentration. step2->step3 decision Did the rate increase significantly with concentration? step3->decision success Solution: Adopt the lowest concentration that provides the desired rate. This is your optimized loading. decision->success Yes fail Alternative Cause: Investigate other factors. - Reactant purity - Temperature - Solvent effects - Catalyst poisoning decision->fail No

Caption: Workflow for troubleshooting a slow reaction rate.

Experimental Protocol: Catalyst Concentration Screening

  • Setup: Prepare 4-5 identical reaction vessels with all reactants, solvents, and internal standards, but without the catalyst.

  • Initiation: At T=0, add varying concentrations of DMMPA to each vessel. A good starting range is often logarithmic (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%). Include a control reaction with no catalyst.

  • Monitoring: Agitate all reactions under identical conditions (temperature, stirring speed). Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction in each aliquot immediately and analyze via a suitable method (HPLC, GC, NMR) to determine the percent conversion of the limiting reagent.

  • Evaluation: Plot the results to identify the concentration that provides the optimal balance between reaction rate and catalyst cost.

Data Summary Table:

Catalyst Loading (mol%)Time to 95% Conversion (Hours)Key Observation
0.0 (Control)> 48Negligible background reaction.
0.124Significant rate increase, but still slow.
0.58Desirable reaction rate.
1.07.5Marginal rate improvement over 0.5 mol%.
2.07.5No further rate improvement; potential for cost increase.

This is example data. Your results will vary based on the specific reaction.

Issue 2: Formation of Significant Side Products

The appearance of unexpected impurities often suggests that the catalyst is promoting undesired reaction pathways. This can happen when the catalyst concentration is too high.

Troubleshooting Workflow:

G start Start: Significant Side Product Formation Detected check_conc Hypothesis: High catalyst concentration is promoting a competing reaction pathway. start->check_conc exp_protocol Action: Systematically decrease catalyst loading. check_conc->exp_protocol step1 Step 1: Establish your current 'high impurity' baseline (e.g., 2.0 mol% DMMPA). exp_protocol->step1 step2 Step 2: Run reactions with incrementally lower concentrations (e.g., 1.0, 0.5, 0.2 mol%). step1->step2 step3 Step 3: Analyze product purity at full conversion for each run. step2->step3 decision Did reducing the catalyst concentration improve product purity? step3->decision success Solution: Identify the concentration that maximizes purity while maintaining an acceptable reaction rate. decision->success Yes fail Alternative Cause: The side reaction may be inherent to the system. Consider: - Lowering reaction temperature - Changing solvent - Using a more selective catalyst decision->fail No

Caption: Workflow for addressing side product formation.

Causality Explained:

Tertiary amines like DMMPA can catalyze multiple reactions. For example, in polyurethane synthesis, a high concentration might overly accelerate the blowing reaction (isocyanate + water) relative to the gelling reaction (isocyanate + polyol), leading to poor foam structure. By reducing the catalyst concentration, you lower the rate of all catalyzed pathways, but you may disproportionately slow down the less-desired, higher-energy side reaction, thus improving selectivity.

Issue 3: Poor Reproducibility Between Batches

Inconsistent results from batch to batch often point to a process that is highly sensitive to small variations in catalyst loading.

Hypothesis: The current catalyst concentration is on a "cliff edge" of the dose-response curve, where minor changes in the amount of DMMPA lead to large changes in the reaction outcome.

Solution:

  • Re-evaluate Your Dose-Response Curve: Perform the concentration screening experiment described in "Issue 1."

  • Identify a Robust Operating Range: Instead of choosing the absolute fastest concentration, select a concentration that lies on a "plateau" of the curve. In this region, small errors in measuring the catalyst will not significantly impact the reaction rate or outcome.

  • Review Catalyst Handling Procedures: Ensure the catalyst is stored correctly (e.g., protected from moisture and CO2, which can neutralize the amine) and that weighing and dispensing procedures are accurate and consistent.

References

  • Title: Polyurethane Flexible Foam Catalysts Source: Huntsman Corporation Technical Bulletin URL: [Link]

  • Title: The Effect of Amine Catalysts on the Reaction of Isocyanate with Water and Urethane Source: Journal of Cellular Plastics URL: [Link]

Optimization

Technical Support Center: Purification of Products from N,N-Dimethyl-4-morpholinepropylamine Reactions

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with N,N-Dimethyl-4-morpholinepropylamine. This document provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with N,N-Dimethyl-4-morpholinepropylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products involving this versatile tertiary amine. Given its high basicity and water solubility, separating it and related byproducts from your desired compound can be challenging. This guide is structured to provide not just protocols, but the causal logic behind them, ensuring you can adapt these methods to your specific molecular context.

Section 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses the most common issues encountered during the workup and purification of reactions utilizing N,N-Dimethyl-4-morpholinepropylamine, either as a catalyst or a reagent.

Issue 1: My product streaks severely during silica gel column chromatography.

Question: I'm attempting to purify my product on a silica gel column, but it's streaking badly, leading to poor separation and mixed fractions. What's happening and how do I fix it?

Answer:

This is the most frequent issue when dealing with basic compounds on standard silica gel. The problem is rooted in the acidic nature of silica.

  • Causality: Silica gel has a high density of acidic silanol groups (Si-OH) on its surface. Basic compounds, like your product (if it's an amine) or residual N,N-Dimethyl-4-morpholinepropylamine, can interact strongly and non-specifically with these acidic sites through acid-base interactions.[1][2] This causes the molecules to "stick" to the stationary phase and then release slowly and unevenly as the polar mobile phase passes, resulting in tailing or "streaking" of the spot on a TLC plate and broad, overlapping bands on a column.[1]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute symmetrically.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH) to your mobile phase.[1][3] For example, if your eluent is 95:5 DCM/Methanol, you would prepare a stock of 98:2 Methanol/NH₄OH and use that as your polar component.

    • Expert Insight: Triethylamine is volatile and can often be removed under high vacuum. Ammonia is best for very basic compounds, but ensure your product is stable to it. Always run a TLC with the modified eluent first to confirm the desired separation.

  • Use a Different Stationary Phase: If mobile phase modification is insufficient or if your product is sensitive, changing the stationary phase is the most robust solution.

    • Basic Alumina: Alumina is basic and provides excellent separation for basic compounds without streaking. However, it can be more reactive than silica, so ensure your product is stable on it.

    • Amine-Functionalized Silica: This is an excellent, though more expensive, option that provides the inertness of silica with a basic surface character, ideal for purifying amines.[1]

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase flash chromatography (using a C18 stationary phase and typically water/acetonitrile or water/methanol as the mobile phase) is a powerful alternative that avoids the issues of acidic silica.[3]

Issue 2: I can't remove the unreacted N,N-Dimethyl-4-morpholinepropylamine from my reaction mixture.

Question: My product is neutral, but after the reaction, I'm left with a significant amount of the N,N-Dimethyl-4-morpholinepropylamine catalyst. Standard evaporation isn't working. How do I get rid of it?

Answer:

This is a classic workup challenge. The high boiling point and basicity of N,N-Dimethyl-4-morpholinepropylamine mean it won't simply evaporate. The solution is a liquid-liquid extraction that exploits its basicity.

  • Causality: As a tertiary amine, N,N-Dimethyl-4-morpholinepropylamine is a Brønsted-Lowry base. It readily reacts with acids to form a water-soluble ammonium salt. Your neutral organic product will remain in the organic phase, allowing for a clean separation.

Solution: Acidic Wash (Liquid-Liquid Extraction)

This protocol assumes your desired product is stable to dilute acid and resides in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, Ether).

  • Detailed Protocol:

    • Dissolve your crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid. Good choices include 1 M HCl, 5% citric acid, or 1 M NH₄Cl.[4][5]

    • Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently.

    • Allow the layers to separate. The protonated N,N-Dimethyl-4-morpholinepropylamine hydrochloride salt will partition into the bottom aqueous layer.

    • Drain the aqueous layer.

    • Repeat the wash (steps 3-6) one or two more times to ensure complete removal.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to isolate your purified product.

  • Problem: An emulsion (a stable suspension of the organic and aqueous layers) has formed.

    • Cause: High concentrations of salts or amphiphilic molecules can stabilize emulsions.

    • Solution: Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase, often breaking the emulsion. Alternatively, letting the funnel sit for an extended period (15-30 minutes) can also work. In stubborn cases, filtering the entire mixture through a pad of Celite® can resolve the issue.[6]

Workflow for Initial Purification Strategy

The following diagram outlines a decision-making process for selecting your initial purification approach.

purification_strategy start Crude Reaction Mixture product_properties Is the product acidic, basic, or neutral? start->product_properties is_product_basic Product is Basic product_properties->is_product_basic Basic is_product_neutral Product is Neutral product_properties->is_product_neutral Neutral chromatography_choice Choose Chromatography Method is_product_basic->chromatography_choice acid_wash Perform Acid Wash (e.g., 1M HCl) to remove amine reagent is_product_neutral->acid_wash base_wash Perform Base Wash (e.g., sat. NaHCO3) to remove acidic impurities acid_wash->base_wash base_wash->chromatography_choice normal_phase Normal Phase (Silica) + Basic Modifier (e.g., Et3N) chromatography_choice->normal_phase Standard basic_alumina Basic Alumina chromatography_choice->basic_alumina Alternative reverse_phase Reverse Phase (C18) chromatography_choice->reverse_phase Hydrophobic Product final_purification Final Purification (Crystallization / Distillation) normal_phase->final_purification basic_alumina->final_purification reverse_phase->final_purification

Caption: Decision tree for purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: I performed a reductive amination with N,N-Dimethyl-4-morpholinepropylamine. My main impurity is the intermediate imine. How can I separate it from my desired amine product?

A1: This is a common issue in reductive aminations where the reduction step is incomplete.[5][7] While separating the imine and the final amine can be difficult due to their similar polarities, the best strategy is often to force the reaction to completion.

  • Drive the Reaction: Before attempting a difficult separation, try to eliminate the imine impurity. You can add more reducing agent (e.g., NaBH₄) and allow the reaction to stir longer, perhaps with gentle warming (40-50 °C), provided your product is stable.[5] Using a more selective reducing agent like sodium triacetoxyborohydride (STAB) from the start can often lead to cleaner reactions and higher conversions.[7][8]

  • Purification: If the imine persists, column chromatography is your best option. The amine is more basic and polar than the imine. Using a silica gel column with a basic modifier (as described in Issue 1) should allow the less polar imine to elute before the more polar amine product. Careful selection of the solvent system via TLC is critical.

Q2: I'm doing an amide coupling using N,N-Dimethyl-4-morpholinepropylamine as the base and DIC/HOBt as coupling agents. What are the likely impurities and how do I remove them?

A2: In this scenario, you will have several key impurities to remove:

  • N,N-Dimethyl-4-morpholinepropylamine Hydrochloride: The protonated form of your base.

  • Diisopropylurea (DIU): The byproduct from the diisopropylcarbodiimide (DIC) coupling agent.

  • Unreacted HOBt: The coupling additive.

  • Purification Strategy: A multi-step aqueous workup is highly effective here.

    • Filter First (if possible): DIU is often insoluble in common organic solvents like DCM or EtOAc. After the reaction, try diluting the mixture and filtering to remove the bulk of the DIU precipitate.

    • Acid Wash: Perform an acidic wash with 1 M HCl or 5% citric acid. This will remove the N,N-Dimethyl-4-morpholinepropylamine and any unreacted starting amine.

    • Base Wash: Follow with a wash using saturated aqueous NaHCO₃. This will remove the acidic HOBt and any unreacted starting carboxylic acid.

    • Final Purification: After drying and concentrating the organic layer, any remaining trace of DIU can typically be removed by column chromatography or recrystallization.[9]

Q3: Can I purify my basic product by forming a salt and precipitating it?

A3: Absolutely. This is an excellent and often overlooked technique for purifying basic compounds, especially on a large scale where chromatography is less practical.[3][5]

  • Causality: Many amine hydrochloride or trifluoroacetate salts have significantly different solubility profiles than their freebase forms. They are often crystalline solids that will precipitate from non-polar or moderately polar organic solvents.

  • General Protocol:

    • After an initial workup to remove non-basic impurities, dissolve your crude product (containing the basic amine) in a minimal amount of a suitable solvent (e.g., diethyl ether, DCM, or EtOAc).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.

    • You should observe the formation of a precipitate, which is the hydrochloride salt of your product.

    • Continue adding the acid until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash it with cold diethyl ether to remove any soluble impurities, and dry it under vacuum.

    • To recover the freebase, you can suspend the salt in DCM/EtOAc and wash with aqueous base (e.g., NaHCO₃ or NaOH), then dry and concentrate the organic layer.

Data Summary Table: Purification Techniques
TechniquePrinciple of SeparationBest For Removing...Key Considerations
Acid-Base Extraction Differential partitioning of basic/acidic species between aqueous and organic phases.[4]Unreacted N,N-Dimethyl-4-morpholinepropylamine, other basic or acidic reagents.Product must be stable to the acidic/basic conditions. Potential for emulsion formation.
Silica Gel Chromatography Differential adsorption based on polarity.[2][10]Impurities with different polarity than the product (e.g., imines, urea byproducts).Basic compounds will streak. Requires a basic modifier (e.g., Et₃N) in the eluent.[1]
Alumina Chromatography Differential adsorption on a basic stationary phase.Basic products that are difficult to purify on silica.Alumina can be more reactive; test product stability first.
Salt Precipitation Differential solubility between the freebase and its salt form.[3]Isolating a basic final product from neutral or less basic impurities.Excellent for large-scale purification. Yields a stable, often crystalline solid.

References

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]

  • Google Patents. CN1660825A - Method for preparing N-amino propyl morpholine.
  • Columbia University. Column chromatography. [Link]

  • Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Wikipedia. Column chromatography. [Link]

  • ResearchGate. (2015). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures. [Link]

  • BORIS Portal. Green Chemistry. [Link]

  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • PubChem. N,N-Dimethylpropylamine. [Link]

  • University of Toronto Scarborough. How to run column chromatography. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. [Link]

  • ResearchGate. (2013). Direct Amide Coupling of Non-Activated Carboxylic Acids and Amines Catalyzed by Zirconium(IV) Chloride. [Link]

  • Filo. (2023). How are primary, secondary, and tertiary amines separated from their mixture?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Journal of the Serbian Chemical Society. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

  • MDPI. (2024). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. [Link]

  • YouTube. (2020). Methods Of Preparations of Secondary And Tertiary Amines. [Link]

  • Google Patents.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]

  • YouTube. (2022). Reductive Amination: Preparation of an Imine. [Link]

  • Ataman Kimya. N,N-METHYLENEBISMORPHOLINE. [Link]

  • Spandidos Publications. (2023). What Is Column Chromatography? Principles and Protocols. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

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Troubleshooting

Technical Support Center: A Guide to N,N-Dimethyl-4-morpholinepropylamine Catalyst Deactivation and Regeneration

Welcome to the technical support center for N,N-Dimethyl-4-morpholinepropylamine (DMAMPA), a versatile tertiary amine catalyst. This guide is designed for researchers, scientists, and professionals in drug development an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-4-morpholinepropylamine (DMAMPA), a versatile tertiary amine catalyst. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who utilize DMAMPA in their experimental workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges related to catalyst deactivation and to outline effective regeneration strategies. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reactions and extend the life of your catalyst.

I. Understanding N,N-Dimethyl-4-morpholinepropylamine: A Versatile Catalyst

N,N-Dimethyl-4-morpholinepropylamine is a tertiary amine catalyst valued for its utility in a range of chemical transformations, most notably in the production of polyurethane foams and elastomers.[1][2] Its structure, featuring a morpholine ring and a dimethylaminopropyl group, imparts unique catalytic activity and solubility properties. The lone pair of electrons on the nitrogen atoms allows it to effectively catalyze reactions involving isocyanates and polyols.[3] However, like all catalysts, DMAMPA is susceptible to deactivation, a process that diminishes its catalytic efficiency over time. Understanding the mechanisms behind this loss of activity is the first step toward effective troubleshooting and regeneration.

II. Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is sluggish or incomplete, and I suspect catalyst deactivation. What are the likely causes?

A sluggish or incomplete reaction is a primary indicator of reduced catalyst activity. The deactivation of DMAMPA can be broadly categorized into two main types: permanent and reversible deactivation.[4]

  • Permanent Deactivation: This involves an irreversible chemical change to the catalyst molecule. Common causes include:

    • Poisoning: Certain impurities in your reaction mixture can react with the catalyst, rendering it inactive.[4] For tertiary amine catalysts like DMAMPA, acidic compounds are a major concern. These can neutralize the basic nitrogen atoms, which are crucial for its catalytic function.[4]

    • Thermal Degradation: Exposing the catalyst to temperatures exceeding its stability limit can lead to molecular breakdown. Morpholine derivatives are generally stable up to around 150°C, but significant degradation can occur at higher temperatures.[5] The combustion of tertiary amine catalysts can produce toxic gases, including carbon monoxide, carbon dioxide, ammonia, and nitrogen oxides.[1]

    • Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, tertiary amines can undergo oxidation, leading to the formation of less active or inactive byproducts.[6][7]

  • Reversible Deactivation: This type of deactivation is often caused by physical processes where the active sites of the catalyst are blocked.

    • Fouling or Coking: In polymer reactions, high molecular weight byproducts or polymers can deposit on the catalyst's surface, physically blocking the active sites.[4] This is a common issue in polyurethane synthesis where side reactions can lead to insoluble residues.

Q2: How can I determine the specific cause of my catalyst's deactivation?

A systematic approach is key to pinpointing the root cause. Here’s a logical workflow to follow:

G A Sluggish/Incomplete Reaction B Review Reaction Parameters: - Temperature - Reagent Purity - Atmosphere A->B C Analyze Starting Materials for Impurities (e.g., acids, water) B->C E High Temperature? B->E Yes F Potential for Oxidation? B->F Yes G High Viscosity/Precipitate? B->G Yes K Acidic Impurities? C->K Yes D Characterize Spent Catalyst H Thermal Degradation E->H I Oxidative Degradation F->I J Fouling/Coking G->J H->D I->D J->D L Poisoning K->L L->D

Figure 1. Troubleshooting workflow for diagnosing catalyst deactivation.

Q3: What analytical techniques can I use to characterize the deactivated catalyst?

Several analytical techniques can provide valuable insights into the state of your DMAMPA catalyst:

Analytical TechniqueInformation Gained
Fourier-Transform Infrared Spectroscopy (FTIR) Can identify changes in the functional groups of the catalyst, such as the formation of carbonyl groups from oxidation or the presence of adsorbed species.[8][9][10]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the catalyst and can quantify the amount of fouling by measuring weight loss at different temperatures.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to identify and quantify volatile degradation products of the catalyst or byproducts from side reactions.[12][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the identification of changes in the catalyst's molecular structure.

III. Catalyst Regeneration Protocols

Once the cause of deactivation is understood, you can explore regeneration options. It's important to note that regeneration is not always possible, especially in cases of severe thermal degradation or poisoning.

Protocol 1: Removal of Fouling Agents (Reversible Deactivation)

This protocol is suitable for cases where the catalyst is deactivated by the deposition of polymers or other organic residues.

Objective: To dissolve and remove fouling agents from the catalyst.

Materials:

  • Deactivated DMAMPA catalyst

  • Suitable solvent (e.g., acetone, tetrahydrofuran, or a solvent known to dissolve the fouling polymer)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Solvent Washing: Suspend the deactivated catalyst in a suitable solvent. The choice of solvent is critical and should be based on the solubility of the suspected fouling agent.

  • Agitation: Stir the mixture vigorously at room temperature for 1-2 hours. Gentle heating may be applied if the fouling agent's solubility increases with temperature, but be mindful of the catalyst's thermal stability.

  • Filtration: If the catalyst is heterogeneous or immobilized, separate it from the solvent by filtration. For liquid catalysts, this step may involve extraction or distillation.

  • Drying: Dry the recovered catalyst under vacuum to remove any residual solvent. A rotary evaporator is ideal for this purpose.

  • Activity Test: Evaluate the activity of the regenerated catalyst in a small-scale test reaction to determine the effectiveness of the regeneration process.

Protocol 2: Neutralization of Acidic Poisons (Reversible Deactivation)

This protocol is applicable when the catalyst has been deactivated by acidic impurities.

Objective: To neutralize acidic compounds that have poisoned the catalyst.

Materials:

  • Deactivated DMAMPA catalyst

  • Dilute basic solution (e.g., 0.1 M NaOH or a non-reactive organic base)

  • Deionized water

  • Separatory funnel (for liquid catalysts) or filtration apparatus (for solid catalysts)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Base Wash: For a liquid catalyst, dissolve it in a water-immiscible organic solvent and wash it with a dilute basic solution in a separatory funnel. For a solid catalyst, gently wash it with a dilute basic solution.

  • Water Wash: Wash the catalyst with deionized water to remove any excess base and salts.

  • Drying: Dry the organic layer containing the liquid catalyst with a suitable drying agent. For a solid catalyst, dry it under vacuum.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Activity Test: Assess the performance of the regenerated catalyst.

IV. Frequently Asked Questions (FAQs)

Q4: Can I regenerate a catalyst that has been thermally degraded?

Unfortunately, thermal degradation involves the breakdown of the catalyst's molecular structure, which is an irreversible process. Once the molecule has decomposed, its catalytic activity cannot be restored. The best approach is to prevent thermal degradation by carefully controlling the reaction temperature and ensuring it does not exceed the catalyst's stability limit.

Q5: How can I prevent catalyst poisoning from acidic impurities?

The most effective strategy is to ensure the purity of your starting materials. Consider the following preventative measures:

  • Reagent Purification: Purify your reactants to remove any acidic impurities before they come into contact with the catalyst.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic byproducts from side reactions with air.

  • Scavengers: In some cases, you can add a non-interfering base to the reaction mixture to act as a scavenger for acidic impurities.

Q6: Is it possible to immobilize N,N-Dimethyl-4-morpholinepropylamine to make it easier to recover and regenerate?

Yes, immobilizing the catalyst on a solid support is an excellent strategy to facilitate its recovery and reuse.[17] This can be achieved by covalently bonding the catalyst to a polymer resin or an inorganic support like silica. Immobilization not only simplifies the separation of the catalyst from the reaction mixture but can also enhance its stability.[17]

Q7: My polyurethane foam is not curing properly. Could this be a catalyst issue?

Improper curing of polyurethane foam is a classic symptom of catalyst deactivation.[4] Tertiary amine catalysts like DMAMPA are crucial for both the gelling (urethane formation) and blowing (urea formation) reactions.[2] If the catalyst is inactive, these reactions will proceed very slowly or not at all, resulting in a poorly formed foam. It is also possible that unreacted isocyanate remains, which can be detected by FTIR spectroscopy.[8]

Q8: I'm observing a color change in my reaction mixture. Is this related to catalyst deactivation?

A color change can sometimes indicate catalyst degradation. Oxidative degradation of amines, for example, can lead to the formation of colored byproducts. However, color changes can also arise from other side reactions in the mixture. It is best to use a color change as a preliminary observation and then use the analytical techniques mentioned earlier to confirm if catalyst deactivation has occurred.

V. Concluding Remarks

The effective use of N,N-Dimethyl-4-morpholinepropylamine hinges on an understanding of its potential deactivation pathways and the methods to mitigate them. By adopting a proactive approach to reagent purity, carefully controlling reaction conditions, and implementing the troubleshooting and regeneration strategies outlined in this guide, you can maximize the performance and lifespan of your catalyst. For further assistance, always refer to the manufacturer's safety data sheet and consider consulting with a technical support specialist.

VI. References

  • Wuxi Weiheng Chemical Co., Ltd. Reasons for Deactivation of Polyurethane Catalysts. Available from: [Link]

  • Longdom Publishing. Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Available from: [Link]

  • AIChE. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE - Proceedings. Available from: [Link]

  • Knowledge. Reaction principle of tertiary amine catalyst. Available from: [Link]

  • PubMed. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Available from: [Link]

  • ResearchGate. (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Available from: [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Available from: [Link]

  • ACS Publications. The Reaction between Tertiary Amines and Organic Acids in Non-polar Solvents | The Journal of Physical Chemistry. Available from: [Link]

  • PMC. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. Available from: [Link]

  • ACS Publications. Palladium catalyzed hydrolysis of tertiary amines with water. Available from: [Link]

  • ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF. Available from: [Link]

  • PMC. Immobilization of Lathyrus cicera Amine Oxidase on Magnetic Microparticles for Biocatalytic Applications. Available from: [Link]

  • ResearchGate. FTIR spectra of polyurethanes | Download Scientific Diagram. Available from: [Link]

  • DTIC. THE REACTION -BETWEEN TERTIARY AMINES AND. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • MDPI. Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]

  • Instituto Politécnico de Viseu. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. Available from: [Link]

  • PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Chemguide. the hydrolysis of amides. Available from: [Link]

  • Shimadzu. Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR Pittcon 2015 2250-4P. Available from: [Link]

  • MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]

  • Chemical Compatibility Chart. Available from: [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. Available from: [Link]

  • ResearchGate. Understanding the Catalytic Effect on the CO2 Regeneration Performance of Amine Aqueous Solutions. Available from: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available from: [Link]

  • PubChem. N,N-Dimethylisopropylamine | C5H13N | CID 70452. Available from: [Link]

  • ACS Publications. Infrared Spectroscopy of Polymers XIII: Polyurethanes. Available from: [Link]

  • YouTube. mechanism of amide hydrolysis. Available from: [Link]

  • Chemguide. amines as bases. Available from: [Link]

  • Scholaris. Systematic Approach to Degradation Studies in Catalyst Based Amine CO2 Capture Process. Available from: [Link]

  • Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. Available from: [Link]

  • Tertiary amines - Catalyst - Capítulo 2. Available from: [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available from: [Link]

  • CELLTREAT Scientific Products. Chemical Compatibility Guide Polypropylene. Available from: [Link]

  • PubChem. N,N-Dimethylpropylamine | C5H13N | CID 61236. Available from: [Link]

Sources

Optimization

Technical Support Center: N,N-Dimethyl-4-morpholinepropylamine (DMMPA) Catalyst

Welcome to the technical support center for N,N-Dimethyl-4-morpholinepropylamine (DMMPA), a versatile tertiary amine catalyst. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-4-morpholinepropylamine (DMMPA), a versatile tertiary amine catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of DMMPA in your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with DMMPA. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Reaction Conversion

You've set up your reaction using DMMPA as the catalyst, but analysis shows low conversion of your starting material or no product formation.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The catalytic amount of DMMPA may be too low to effectively drive the reaction. Tertiary amine catalysts are often used in sub-stoichiometric amounts, but the optimal loading can vary significantly depending on the reaction.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) and monitor the reaction progress. Be mindful that excessive catalyst can sometimes lead to side reactions.

  • Catalyst Inactivity due to Impurities: The presence of acidic impurities in the reaction mixture can neutralize the basic DMMPA catalyst, rendering it inactive. Water or other protic impurities can also interfere with certain reactions.

    • Solution: Ensure all starting materials and solvents are pure and dry. If necessary, purify reagents by distillation or other appropriate methods. Consider storing the catalyst over a desiccant.

  • Inappropriate Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential decomposition of starting materials or products. Some reactions catalyzed by similar amines have been shown to require elevated temperatures.[1][2]

  • Poor Solubility: The catalyst, reactants, or intermediates may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Select a solvent in which all components are fully soluble. If solubility is a persistent issue, consider using a co-solvent or a different solvent system altogether. The solubility of related compounds can be a useful guide.[3]

Problem 2: Formation of Unexpected Side Products

Your reaction is proceeding, but you are observing the formation of significant amounts of unintended side products, complicating purification and reducing the yield of the desired product.

Potential Causes and Solutions:

  • Side Reactions Catalyzed by DMMPA: As a nucleophilic and basic catalyst, DMMPA can promote undesired side reactions, such as elimination, rearrangement, or polymerization, depending on the substrate.

    • Solution:

      • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction, so lowering the temperature can improve selectivity.

      • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

      • Modify the Substrate: If possible, protect functional groups that may be susceptible to side reactions.

  • Reaction with Atmospheric Components: Some reactions are sensitive to oxygen or carbon dioxide. For example, amines can react with CO₂ from the air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Problem 3: Difficulty in Removing the Catalyst Post-Reaction

After the reaction is complete, you are struggling to remove the DMMPA catalyst from the reaction mixture, leading to contamination of your final product.

Potential Causes and Solutions:

  • High Boiling Point and Water Solubility of DMMPA: DMMPA has a relatively high boiling point, making its removal by simple evaporation difficult. Its solubility in water can also complicate extractions.

    • Solution:

      • Acid Wash: During aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). DMMPA will be protonated to form a water-soluble salt, which will partition into the aqueous phase.

      • Silica Gel Chromatography: DMMPA is a polar compound and can be readily separated from less polar products by column chromatography.

      • Use of a Scavenger Resin: Employ a solid-supported acid scavenger resin to selectively bind and remove the amine catalyst by simple filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N,N-Dimethyl-4-morpholinepropylamine as a catalyst?

N,N-Dimethyl-4-morpholinepropylamine (DMMPA) is a versatile tertiary amine catalyst. Due to its structural features, including a sterically accessible nitrogen atom and a morpholine moiety, it finds applications in various organic transformations. It is commonly used as a catalyst in the production of polyurethane foams, where it influences the reaction between isocyanates and polyols.[4] It can also be employed as a base in a variety of other organic reactions, such as dehydrohalogenations and as a catalyst in certain polymerization reactions. Its structural relative, 4-(N,N-Dimethylamino)pyridine (DMAP), is a well-known catalyst for acylation and other reactions, suggesting that DMMPA may have similar, though perhaps moderated, catalytic activity in such transformations.[1][5][6]

Q2: How should I handle and store DMMPA safely?

DMMPA should be handled with care in a well-ventilated area or a chemical fume hood.[7][8] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] DMMPA is a flammable liquid and should be kept away from heat, sparks, and open flames.[9][10] It is also corrosive and can cause severe skin burns and eye damage.[7]

For storage, keep the container tightly closed in a cool, dry, and well-ventilated place. It is hygroscopic and may absorb moisture and carbon dioxide from the air, which can affect its catalytic activity. Therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

Q3: What is the mechanism of action for DMMPA in catalysis?

The catalytic activity of DMMPA, like other tertiary amines, stems from its basicity and nucleophilicity.

  • As a Base: The lone pair of electrons on the dimethylamino nitrogen can abstract a proton, acting as a Brønsted-Lowry base. This is a common role in elimination reactions and in neutralizing acidic byproducts.

  • As a Nucleophilic Catalyst: In reactions like acylation (similar to DMAP), the catalyst can attack an electrophilic center (e.g., the carbonyl carbon of an acylating agent) to form a highly reactive intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic substrate, after which the catalyst is regenerated. The mechanism for DMAP-catalyzed acylation is well-established.[6]

Q4: Can I recycle the DMMPA catalyst?

Yes, it is possible to recover and potentially reuse the DMMPA catalyst. One common method is to extract it from the reaction mixture using an acidic aqueous solution, as described in the troubleshooting section. After extraction, the aqueous layer containing the protonated catalyst can be basified to regenerate the free amine, which can then be extracted back into an organic solvent, dried, and reused. The efficiency of recovery and the purity of the recycled catalyst should be assessed before reuse.

Experimental Protocols

Protocol 1: General Procedure for a DMMPA-Catalyzed Reaction
  • To a clean, dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the substrate and the appropriate solvent.

  • Add N,N-Dimethyl-4-morpholinepropylamine (typically 1-10 mol%) to the reaction mixture.

  • Add the second reactant to the mixture.

  • Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the workup and purification as described in the troubleshooting section for catalyst removal.

Visualizations

Troubleshooting Workflow for Low Reaction Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Catalyst Check Catalyst Loading Start->Check_Catalyst Check_Purity Check Reagent Purity Start->Check_Purity Check_Temp Check Reaction Temperature Start->Check_Temp Check_Solubility Check Solubility Start->Check_Solubility Increase_Loading Increase Catalyst Loading (e.g., 1-10 mol%) Check_Catalyst->Increase_Loading If too low Success Reaction Proceeds Increase_Loading->Success Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents If impure/wet Purify_Reagents->Success Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp If too low Increase_Temp->Success Change_Solvent Change Solvent System Check_Solubility->Change_Solvent If poor Change_Solvent->Success

Caption: A workflow diagram for troubleshooting low reaction conversion.

Catalyst Removal Strategy

Catalyst_Removal Start Reaction Mixture (Product + DMMPA) Workup Aqueous Workup Start->Workup Chromatography Silica Gel Chromatography Start->Chromatography Resin Use Scavenger Resin Start->Resin Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Workup->Acid_Wash Organic_Phase Organic Phase (Product) Acid_Wash->Organic_Phase Aqueous_Phase Aqueous Phase (DMMPA Salt) Acid_Wash->Aqueous_Phase Purified_Product Purified Product Chromatography->Purified_Product Filtration Filtration Resin->Filtration Filtration->Organic_Phase

Caption: Decision tree for post-reaction catalyst removal.

References

  • MDPI. (n.d.). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • Google Patents. (n.d.). CN1660825A - Method for preparing N-amino propyl morpholine.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpropylamine. PubChem. Retrieved from [Link]

  • MOFAN POLYURETHANE CO.,LTD. (n.d.). N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Cas# 6711-48-4. Retrieved from [Link]

  • MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl(propyl)amine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of N,N-Dimethyl-4-morpholinepropylamine (DMAPA) Purity by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. N,N-Dimethyl-4-morpholinepropylamine (DMAPA), a k...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. N,N-Dimethyl-4-morpholinepropylamine (DMAPA), a key tertiary amine in various chemical syntheses, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of DMAPA purity, contrasting it with other analytical techniques and providing a framework for robust method validation in line with international guidelines.

The Critical Role of Purity in DMAPA Applications

N,N-Dimethyl-4-morpholinepropylamine serves as a versatile intermediate and catalyst in the synthesis of a range of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of impurities, which can originate from the synthetic route or degradation, can have significant consequences. Potential impurities may include unreacted starting materials such as morpholine and N,N-dimethylaminopropyl chloride, byproducts from side-reactions, or degradation products formed during storage. These impurities can lead to the formation of unwanted side products, reduce the efficacy of the final compound, or introduce toxicological risks. Therefore, a validated, stability-indicating analytical method is not merely a quality control measure but a critical component of process understanding and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the preeminent technique for the purity determination of non-volatile and thermally labile compounds like DMAPA. Its high resolving power allows for the separation of the main component from closely related impurities, making it an ideal choice for purity and stability assessments.

The Rationale Behind the HPLC Method Design for DMAPA

Given the basic nature of DMAPA, a reversed-phase HPLC method with a C18 column is a suitable starting point. The amine functional groups can exhibit strong interactions with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, a mobile phase with a moderate pH and the use of an ion-pairing agent or a buffer are often employed. A common approach for amines is to use a mobile phase with a pH that ensures the analyte is in its ionized form, promoting better interaction with the stationary phase and improved peak symmetry.

For detection, UV spectrophotometry is a viable option, although the chromophore in DMAPA is not particularly strong. Therefore, a low wavelength (e.g., 210-220 nm) is typically used. For higher sensitivity and specificity, especially for impurity profiling at low levels, a mass spectrometric (MS) detector can be coupled with the HPLC system (LC-MS).

Experimental Protocol: A Validated HPLC Method for DMAPA Purity

The following protocol outlines a robust HPLC method for the determination of DMAPA purity and its related substances. This method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 5% B; 5-25 min: 5-80% B; 25-30 min: 80% B; 30.1-35 min: 5% BA gradient elution is necessary to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 215 nmProvides adequate sensitivity for DMAPA and related compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Solutions Preparation:

  • Diluent: Mobile Phase A

  • Standard Solution: Accurately weigh and dissolve DMAPA reference standard in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the DMAPA sample in the diluent to a final concentration of 1.0 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria as per USP <621>[1] and Ph. Eur. 2.2.46[2][3]:

  • Tailing Factor: For the DMAPA peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the DMAPA peak should be ≥ 2000.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be ≤ 2.0%.

Method Validation: A Self-Validating System

The validation of this HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][5]

Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

    • Forced Degradation Protocol: Expose the DMAPA sample to acidic (e.g., 0.1 M HCl at 60 °C for 24h), basic (e.g., 0.1 M NaOH at 60 °C for 24h), oxidative (e.g., 3% H₂O₂ at room temperature for 24h), photolytic (ICH Q1B), and thermal (e.g., 80 °C for 48h) stress conditions.[4] The developed HPLC method should be able to separate the DMAPA peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the reporting limit to 120% of the working concentration should be prepared. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to a sample of known purity (e.g., a spiked placebo or by comparison to a reference standard). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Column Select Column & Stationary Phase MD_Start->MD_Column MD_Mobile Optimize Mobile Phase MD_Column->MD_Mobile MD_Detector Select Detector & Settings MD_Mobile->MD_Detector V_Specificity Specificity (Forced Degradation) MD_Detector->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOQ LOD & LOQ V_Precision->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness RA_SST System Suitability Testing V_Robustness->RA_SST Validated Method RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Report Reporting Results RA_Analysis->RA_Report

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